molecular formula C30H48O B1157566 Cyclomusalenone CAS No. 30452-60-9

Cyclomusalenone

カタログ番号: B1157566
CAS番号: 30452-60-9
分子量: 424.7 g/mol
InChIキー: RCXORQWZHHYMBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one is a sophisticated steroidal intermediate of paramount importance in organic and medicinal chemistry research, specifically in the synthesis of Calcitriol (1,25-dihydroxycholecalciferol), the hormonally active metabolite of Vitamin D3. This compound features the complete, stereochemically defined pentacyclic core and the crucial CD-ring side chain precursor found in the native hormone. Its primary research value lies in its role as a advanced building block, enabling investigators to explore the final steps of biomimetic synthetic pathways to Vitamin D analogs. The specific stereochemistry at the 1S, 3R, and other chiral centers is essential for ensuring the biological fidelity of the final product, as these configurations are critical for proper binding to the Vitamin D receptor (VDR) . Researchers utilize this high-purity intermediate to develop novel calcitriol analogs for studying calcium and phosphate homeostasis, cellular proliferation and differentiation, and immunomodulation, providing critical tools for advancing our understanding of endocrinology and developing potential therapeutics for conditions like osteoporosis, psoriasis, and certain cancers. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

特性

CAS番号

30452-60-9

分子式

C30H48O

分子量

424.7 g/mol

IUPAC名

15-(5,6-dimethylhept-6-en-2-yl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h20-24,26H,1,8-18H2,2-7H3

InChIキー

RCXORQWZHHYMBR-UHFFFAOYSA-N

正規SMILES

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(C)C(=C)C)C

外観

Powder

製品の起源

United States

Foundational & Exploratory

Cyclomusalenone: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomusalenone, also known as 31-Norcyclolaudenone, is a naturally occurring triterpenoid ketone that has been isolated from plant sources. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for extraction and purification from its primary natural source, Musa sapientum (banana), and presents its known physicochemical and spectral data in a structured format for easy reference. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this compound and related compounds.

Introduction

Natural products remain a significant source of novel chemical entities with diverse biological activities, serving as inspiration for the development of new therapeutic agents. Triterpenoids, a large and structurally diverse class of natural products, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound, a tetracyclic triterpenoid, belongs to this important class of compounds. First discovered in Musa sapientum, it has since been identified in other related species. This guide synthesizes the available scientific literature to provide a detailed technical overview of its discovery and isolation.

Discovery and Natural Occurrence

This compound was first isolated from the banana plant, Musa sapientum L..[1][2][3] The pioneering work identified this triterpenoid ketone in high yields from the banana peel, establishing it as a major lipid component of this part of the plant.[2][3] Subsequent studies have confirmed its presence in other parts of the banana plant, including the stalk and rhizome, and in other Musa species such as Musa balbisiana.[2][4]

Table 1: Natural Sources of this compound

SpeciesPlant PartReference
Musa sapientumPeel, Stalk, Rhizome[2][3]
Musa balbisianaInflorescence[4]
Musa erransCorm[1]

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following protocols are based on methodologies reported in the scientific literature.[4]

General Extraction Procedure

This procedure describes a general method for the extraction of triterpenoids from Musa species.

Extraction_Workflow Plant_Material Dried and Powdered Musa sp. Plant Material Extraction Methanol Extraction (e.g., Soxhlet or maceration) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Methanolic Extract Evaporation->Crude_Extract

Caption: General workflow for the extraction of this compound.

Protocol:

  • Preparation of Plant Material: Collect the desired plant parts (e.g., banana peels, inflorescence). Wash the material thoroughly to remove any contaminants and dry it in a shaded area or a hot air oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Solvent Extraction: Extract the powdered plant material with methanol using a suitable method such as maceration or Soxhlet extraction. For maceration, soak the powder in methanol for an extended period (e.g., 72 hours) with occasional shaking. For Soxhlet extraction, continuously extract the powder with methanol for several hours.

  • Filtration and Concentration: Filter the methanolic extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.

Isolation and Purification by Column Chromatography

The crude extract is a complex mixture of various phytochemicals. This compound is isolated and purified from this mixture using column chromatography.

Purification_Workflow Crude_Extract Crude Methanolic Extract Partitioning Solvent Partitioning (e.g., with Chloroform) Crude_Extract->Partitioning Chloroform_Fraction Chloroform Fraction Partitioning->Chloroform_Fraction Column_Chromatography Silica Gel Column Chromatography Chloroform_Fraction->Column_Chromatography Fraction_Collection Fraction Collection (monitoring by TLC) Column_Chromatography->Fraction_Collection Pure_Compound Pure this compound Fraction_Collection->Pure_Compound

Caption: Workflow for the purification of this compound.

Protocol:

  • Solvent Partitioning: Partition the crude methanolic extract between a polar solvent (e.g., water) and a non-polar solvent (e.g., chloroform). This step separates compounds based on their polarity, with triterpenoids like this compound typically concentrating in the chloroform fraction.

  • Column Chromatography: Subject the dried chloroform fraction to column chromatography over silica gel (e.g., 60-120 mesh).

  • Elution: Elute the column with a gradient of non-polar to polar solvents. A common solvent system is a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation process using Thin Layer Chromatography (TLC). Combine the fractions containing the compound of interest (visualized on the TLC plate, for example, by spraying with an appropriate reagent like ceric sulfate and heating).

  • Crystallization: Concentrate the combined fractions containing pure this compound and crystallize the compound from a suitable solvent (e.g., methanol) to obtain it in a pure, crystalline form.

Physicochemical and Spectral Data

The structure of this compound has been elucidated using various spectroscopic techniques.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₀H₄₈O
Molecular Weight424.7 g/mol
AppearanceCrystalline solid
IUPAC Name(4α,5α,13α,14β,17α)-4,14-Dimethyl-24-methylene-9,19-cyclocholestan-3-one

Table 3: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR Data not available in the searched resources.
¹³C NMR Data not available in the searched resources.
Mass Spectrometry (MS) Data not available in the searched resources.

Note: Detailed ¹H NMR, ¹³C NMR, and mass spectrometry data from the original discovery were not available in the searched public literature. Researchers should refer to the primary publication for this information.

Signaling Pathways and Biological Activity

While the initial research focused on the isolation and characterization of this compound, detailed studies on its specific mechanism of action and effects on signaling pathways are not extensively reported in the publicly available literature. However, triterpenoids as a class are known to interact with various cellular targets and signaling pathways. Further research is warranted to elucidate the pharmacological profile of this compound.

Conclusion

This compound is a fascinating natural product with a unique chemical structure, readily available from a common natural source, the banana plant. This guide provides a foundational understanding of its discovery and the methodologies for its isolation. The detailed protocols and structured data presented herein are intended to facilitate further research into the chemical and biological properties of this compound, potentially leading to the development of new therapeutic agents. Future investigations should focus on obtaining a more comprehensive biological activity profile and elucidating its mechanism of action at the molecular level.

References

Synthesis Pathways for Novel Phenylphenalenone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylphenalenones are a class of polycyclic aromatic natural products characterized by a phenalenone core substituted with a phenyl group. These compounds are of significant interest to the scientific community due to their diverse biological activities, including potent antifungal and cytotoxic properties. Notably, they are produced by plants of the Musaceae family, such as bananas, as phytoalexins in response to pathogenic attacks. This technical guide provides a comprehensive overview of the synthesis pathways for novel phenylphenalenone derivatives, their biological activities, and the experimental protocols for their preparation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural product scaffolds. While the initial topic of interest was "Cyclomusalenone," extensive literature searches revealed that this is not a recognized compound. However, the etymological connection to Musa (the banana genus) strongly suggests that the intended subject was the well-documented and biologically active phenylphenalenones isolated from these plants.

Synthetic Pathways for Phenylphenalenone Derivatives

The synthesis of the phenylphenalenone scaffold and its derivatives can be achieved through several strategic approaches. A common retrosynthetic analysis identifies key precursors such as substituted naphthalenes and cinnamoyl chlorides.

A prevalent synthetic strategy involves the Friedel-Crafts acylation of a naphthalene derivative with a cinnamoyl chloride, followed by an intramolecular cyclization and subsequent aromatization to furnish the phenalenone core. Further derivatization can be accomplished through various reactions, including Grignard additions and Suzuki cross-coupling reactions, to introduce diverse functionalities on the phenyl ring and the phenalenone nucleus.

Below is a generalized synthetic workflow for the preparation of phenylphenalenone derivatives.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Naphthalene Derivative Naphthalene Derivative Friedel-Crafts Acylation Friedel-Crafts Acylation Naphthalene Derivative->Friedel-Crafts Acylation Cinnamoyl Chloride Derivative Cinnamoyl Chloride Derivative Cinnamoyl Chloride Derivative->Friedel-Crafts Acylation Intramolecular Cyclization/Aromatization Intramolecular Cyclization/Aromatization Friedel-Crafts Acylation->Intramolecular Cyclization/Aromatization Phenylphenalenone Core Phenylphenalenone Core Intramolecular Cyclization/Aromatization->Phenylphenalenone Core Functionalization Reactions Functionalization Reactions Phenylphenalenone Core->Functionalization Reactions Grignard Reagents Grignard Reagents Grignard Reagents->Functionalization Reactions Suzuki Coupling Partners Suzuki Coupling Partners Suzuki Coupling Partners->Functionalization Reactions Novel Phenylphenalenone Derivatives Novel Phenylphenalenone Derivatives Functionalization Reactions->Novel Phenylphenalenone Derivatives Biosynthesis_Pathway Phenylpropanoid Precursors Phenylpropanoid Precursors Diarylheptanoid Intermediate Diarylheptanoid Intermediate Phenylpropanoid Precursors->Diarylheptanoid Intermediate Multiple Steps Intramolecular Cyclization Intramolecular Cyclization Diarylheptanoid Intermediate->Intramolecular Cyclization Phenylphenalenone Scaffold Phenylphenalenone Scaffold Intramolecular Cyclization->Phenylphenalenone Scaffold

Spectroscopic Analysis of Cyclic Ketones: A Case Study of Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of cyclic ketones, with a detailed case study on cyclohexanone. Initial searches for "Cyclomusalenone" did not yield publicly available spectroscopic data, suggesting it may be a novel or less-documented compound. Therefore, this guide utilizes the well-characterized cyclohexanone as a representative example to demonstrate the principles and methodologies of spectroscopic analysis for researchers, scientists, and professionals in drug development.

The structural elucidation of organic compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular framework. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of cyclic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For cyclohexanone, both ¹H and ¹³C NMR are instrumental in confirming its cyclic structure and the presence of a carbonyl group.

Experimental Protocol:

A typical NMR experiment involves dissolving the sample (e.g., 100mM of cyclohexanone) in a deuterated solvent, such as Deuterium Oxide (D₂O).[1] A reference standard, like DSS, is often used for chemical shift calibration.[1] The spectra are then acquired on an NMR spectrometer, for instance, a Bruker DMX-500MHz spectrometer, at a specific temperature, such as 298K.[1] One-dimensional (1D) experiments like ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments like TOCSY, HSQC, and HMBC, can be performed to gain comprehensive structural information.[1]

¹H NMR Spectral Data for Cyclohexanone:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.707m4HH-3, H-5
1.856m4HH-2, H-6

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]

¹³C NMR Spectral Data for Cyclohexanone:

Chemical Shift (ppm)Assignment
26.851C-3, C-5
29.589C-4
44.114C-2, C-6
223.421C-1 (C=O)

Data sourced from the Biological Magnetic Resonance Bank (BMRB).[1]

The downfield chemical shift of the carbonyl carbon (C-1) at 223.421 ppm is highly characteristic of a ketone.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum of cyclohexanone can be obtained from a liquid film of the sample.[2] Alternatively, a solution can be prepared (e.g., 10% in CCl₄ or CS₂) and analyzed in a suitable cell (e.g., CsBr cell with a path length of 0.010-0.012 cm).[3] The spectrum is typically recorded on a grating instrument like a PERKIN-ELMER 521.[3]

Key IR Absorption Bands for Cyclohexanone:

Wavenumber (cm⁻¹)AssignmentIntensity
1715C=O stretchStrong
2950-2845C-H stretch (in -CH₂-)Strong
1480-1440C-H deformation (in -CH₂-)-
1450CH₂ scissoringStrong
1375CH₂ rockingWeaker
1260C-O stretchMedium
1180C-C stretchWeak
1020CH₂ wagging-
880Ring deformation-

Data compiled from multiple sources.[2][4][5]

The most prominent and diagnostic peak in the IR spectrum of cyclohexanone is the strong absorption around 1715 cm⁻¹, which is characteristic of a saturated cyclic ketone.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.

Experimental Protocol:

For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source of a mass spectrometer, such as a JEOL JMS-D-3000.[6] The molecules are then ionized by a beam of electrons (typically at 70 eV), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[6]

Mass Spectrometry Data for Cyclohexanone:

m/zRelative IntensityAssignment
9830.56%[M]⁺ (Molecular Ion)
5599.99%[C₃H₃O]⁺ (Base Peak)
6929.01%[C₅H₉]⁺
4258.45%[C₃H₆]⁺
4135.18%[C₃H₅]⁺

Data sourced from MassBank.[6]

The molecular ion peak at m/z 98 corresponds to the molecular weight of cyclohexanone (C₆H₁₀O).[6] The fragmentation pattern provides further structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.

Experimental Protocol:

The UV-Vis spectrum is recorded by passing a beam of UV-visible light through a solution of the sample in a suitable solvent (e.g., ethanol or hexane) and measuring the absorbance at different wavelengths.

UV-Vis Absorption Data for Cyclohexanone:

λmax (nm)Molar Absorptivity (ε)SolventTransition
285~15Ethanoln → π
195~1000Hexaneπ → π

The weak absorption band around 285 nm is characteristic of the n → π* transition of the carbonyl group in saturated ketones.

Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates a typical workflow for elucidating the structure of an unknown compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Unknown Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR MS Mass Spectrometry Unknown->MS IR IR Spectroscopy Unknown->IR UV UV-Vis Spectroscopy Unknown->UV NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data UV_Data Conjugation & Electronic Transitions UV->UV_Data Proposed Proposed Structure NMR_Data->Proposed MS_Data->Proposed IR_Data->Proposed UV_Data->Proposed Final Final Structure Proposed->Final Confirmation

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The spectroscopic analysis of cyclohexanone serves as an exemplary case for the structural elucidation of cyclic ketones. By combining the data from NMR, IR, and mass spectrometry, a comprehensive and unambiguous picture of the molecular structure can be assembled. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the characteristic carbonyl functional group, and mass spectrometry confirms the molecular weight and provides insights into fragmentation. UV-Vis spectroscopy can offer additional information about the electronic nature of the carbonyl group. This integrated approach is fundamental in the fields of chemical synthesis, natural product chemistry, and drug discovery for the precise characterization of molecular structures.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Cyclomusalenone Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomusalenone, a naturally occurring triterpenoid identified as 31-norcyclolaudenone, has garnered interest within the scientific community due to its potential pharmacological activities. Found in plants such as Musa sapientum, its unique chemical structure, characterized by a cyclopropane ring and a nor-triterpenoid skeleton, points to a complex and fascinating biosynthetic origin. This technical guide provides a comprehensive elucidation of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, enzyme discovery, and the development of novel therapeutic agents.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general triterpenoid pathway. The pathway can be broadly divided into three key stages:

  • Formation of the Triterpenoid Precursor: The initial steps involve the synthesis of the universal C30 triterpenoid precursor, (S)-2,3-oxidosqualene, via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.

  • Cyclization to the Cycloartenol Scaffold: (S)-2,3-oxidosqualene undergoes a crucial cyclization reaction to form cycloartenol, the characteristic precursor for most plant steroids and many triterpenoids. This reaction establishes the distinctive cyclopropane ring.

  • Tailoring of the Cycloartenol Backbone: A series of post-cyclization modifications, including methylation, demethylation, and oxidation, transform the cycloartenol scaffold into the final product, this compound.

The proposed biosynthetic pathway is depicted in the following diagram:

Cyclomusalenone_Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Multiple Steps IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene (S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Cyclolaudenol Cyclolaudenol Cycloartenol->Cyclolaudenol Sterol Methyltransferase (SMT) Intermediate_COOH 31-Carboxy-cyclolaudenol Cyclolaudenol->Intermediate_COOH Sterol Methyl Oxidase (SMO) Intermediate_Keto 3-Keto-31-norcyclolaudenol Intermediate_COOH->Intermediate_Keto 3β-Hydroxysteroid Dehydrogenase/ Decarboxylase (3β-HSD/D) This compound This compound (31-Norcyclolaudenone) Intermediate_Keto->this compound 3-Ketosteroid Reductase (3KSR)

Figure 1: Proposed biosynthetic pathway of this compound.

I. Formation of the Triterpenoid Precursor: From Acetyl-CoA to (S)-2,3-Oxidosqualene

The biosynthesis of this compound commences with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.

Experimental Protocol: Isoprenoid Precursor Analysis

A common method to analyze the contribution of each pathway is through feeding experiments with isotopically labeled precursors, such as [¹³C]glucose, followed by NMR or mass spectrometry analysis of the resulting triterpenoids.

Key Enzymes in the Early Pathway:

EnzymeAbbreviationFunction
Farnesyl Diphosphate SynthaseFPPSCondenses two molecules of IPP with one molecule of DMAPP to form the C15 compound farnesyl pyrophosphate (FPP).
Squalene SynthaseSQSCatalyzes the head-to-head condensation of two molecules of FPP to produce the C30 linear hydrocarbon, squalene.
Squalene EpoxidaseSQEIntroduces an epoxide group at the C2-C3 position of squalene to form (S)-2,3-oxidosqualene. This is a critical activation step for the subsequent cyclization.[1][2]

II. The Pivotal Cyclization: Formation of Cycloartenol

The formation of the characteristic tetracyclic structure with a fused cyclopropane ring is a defining step in the biosynthesis of this compound. This intricate rearrangement is catalyzed by cycloartenol synthase (CAS).

Cycloartenol Synthase (CAS)

CAS is an oxidosqualene cyclase (OSC) that catalyzes the proton-initiated cyclization of (S)-2,3-oxidosqualene.[3] The reaction proceeds through a series of carbocationic intermediates, culminating in the formation of the protosteryl cation, which then undergoes a rearrangement and deprotonation to yield cycloartenol.[4][5][6]

Cyclization_Mechanism Oxidosqualene (S)-2,3-Oxidosqualene Protosteryl_Cation Protosteryl Cation Intermediate Oxidosqualene->Protosteryl_Cation Cycloartenol Synthase (CAS) Cycloartenol Cycloartenol Protosteryl_Cation->Cycloartenol Rearrangement & Deprotonation

Figure 2: Simplified cyclization of (S)-2,3-oxidosqualene to cycloartenol.

III. Tailoring the Scaffold: The Path from Cycloartenol to this compound

Following the formation of the cycloartenol backbone, a series of enzymatic modifications are required to arrive at the final structure of this compound.

A. Side Chain Methylation: Formation of Cyclolaudenol

The first tailoring step is the methylation of the C-24 side chain of cycloartenol to produce cyclolaudenol. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferase (SMT) . SMTs play a crucial role in the diversification of plant sterols.[7][8]

B. C-31 Demethylation: The "Nor" Transformation

A key feature of this compound is the absence of the C-31 methyl group, as indicated by its synonym, 31-norcyclolaudenone. The removal of this methyl group is a complex process analogous to the C-4 demethylation of sterols in plants. This process is catalyzed by a multi-enzyme complex, likely involving the following three sequential enzymatic activities:

  • Sterol Methyl Oxidase (SMO): A non-heme iron-dependent oxidase that catalyzes the stepwise oxidation of the C-31 methyl group to a carboxyl group.[3][5]

  • 3β-Hydroxysteroid Dehydrogenase/Decarboxylase (3β-HSD/D): This enzyme first oxidizes the 3β-hydroxyl group to a 3-keto group, which facilitates the subsequent decarboxylation to remove the C-31 carboxyl group as CO₂.[3]

  • 3-Ketosteroid Reductase (3KSR): Finally, the 3-keto group is reduced back to a 3β-hydroxyl group.

This three-step demethylation cascade is a critical and highly regulated process in sterol biosynthesis.[4][9][10]

C. Oxidation to this compound

The final step in the proposed pathway is the oxidation of the 3β-hydroxyl group of 31-norcyclolaudenol to a ketone, yielding this compound. This reaction is likely catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD) , an enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.

1. Gene Identification and Functional Characterization:

  • Transcriptome Mining: RNA sequencing of Musa sapientum tissues actively producing this compound can identify candidate genes encoding enzymes such as CAS, SMTs, SMOs, 3β-HSD/Ds, and 3KSRs based on sequence homology to known enzymes.

  • Heterologous Expression: Candidate genes can be expressed in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, to confirm their enzymatic activity. The host strain is engineered to produce the necessary substrate, and the formation of the expected product is monitored.

2. Enzyme Assays:

  • Preparation of Microsomal Fractions: Plant tissues are homogenized, and microsomal fractions containing membrane-bound enzymes like CAS, SMTs, and SMOs are isolated by differential centrifugation.

  • In Vitro Assays: The enzymatic activity is assayed by incubating the microsomal fraction with the appropriate substrate (e.g., radiolabeled or fluorescently tagged) and cofactors (e.g., SAM for SMTs, NADPH for SMOs). The reaction products are then extracted and analyzed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).

3. Quantitative Analysis of Intermediates and Final Product:

  • Sample Preparation: Plant material is harvested, freeze-dried, and ground. Triterpenoids are extracted using organic solvents such as methanol, ethanol, or a mixture of chloroform and methanol.

  • HPLC-MS/MS Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of triterpenoids.[6][11][12][13][14] A reversed-phase C18 column is commonly used for separation, and detection is achieved using electrospray ionization (ESI) in positive or negative ion mode. Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification.

Workflow for Quantitative Analysis:

Quantitative_Analysis_Workflow Plant_Material Plant Material (Musa sapientum) Extraction Extraction with Organic Solvents Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

Figure 3: General workflow for the quantitative analysis of triterpenoids.

Quantitative Data

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temperature (°C)
Cycloartenol Synthase(S)-2,3-Oxidosqualene
Sterol MethyltransferaseCycloartenol
Sterol Methyl OxidaseCyclolaudenol
3β-HSD/Decarboxylase31-Carboxy-cyclolaudenol
3-Ketosteroid Reductase3-Keto-31-norcyclolaudenol
3β-Hydroxysteroid Dehydrogenase31-Norcyclolaudenol

This table is intended as a guide for future research. The values are yet to be determined experimentally.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway provides a fascinating glimpse into the intricate enzymatic machinery that plants employ to generate a diverse array of bioactive natural products. While the proposed pathway is based on well-established principles of triterpenoid and sterol biosynthesis, further research is required to definitively identify and characterize the specific enzymes involved in the later tailoring steps. The functional expression of candidate genes from Musa sapientum and the in vitro characterization of the encoded enzymes will be crucial for validating this proposed pathway. A thorough understanding of this biosynthetic route will not only advance our fundamental knowledge of plant biochemistry but also open avenues for the biotechnological production of this compound and related compounds for potential applications in drug discovery and development. The detailed experimental protocols and the conceptual framework presented in this guide are intended to facilitate and inspire these future research endeavors.

References

A Theoretical Framework for Quantum Chemical Calculations of Cyclomusalenone Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific quantum chemical calculations on Cyclomusalenone have not been published. This technical guide therefore presents a theoretical framework and hypothetical data based on established computational methodologies applied to similar natural products. It is intended to serve as a comprehensive protocol for researchers and scientists in the field of drug development and computational chemistry.

Introduction

This compound, a natural phenolic compound, has garnered interest for its potential biological activities. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. Quantum chemical calculations offer a powerful in-silico approach to investigate these molecular properties with high accuracy, complementing experimental data and providing insights that are often difficult to obtain through empirical methods alone.[1][2]

This guide outlines a detailed protocol for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT), a widely used and reliable computational method.[3] The objective is to predict various molecular properties that are crucial for its function and interaction with biological targets.

Theoretical Methodology

The computational investigation of this compound would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[3][4] The general workflow involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

1. Geometry Optimization:

The initial step is to build the 3D structure of this compound. The geometry of the molecule is then optimized to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. A common and effective method for this is the B3LYP functional combined with a 6-31G(d,p) basis set.[5]

2. Frequency Calculations:

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the thermodynamic properties of the molecule, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[6]

3. Calculation of Molecular Properties:

With the optimized geometry, a range of electronic and structural properties can be calculated. These include:

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, identifying electrophilic and nucleophilic sites.

  • Spectroscopic Properties: Theoretical UV-Vis and IR spectra can be simulated to aid in the interpretation of experimental spectra.[7]

The following DOT script visualizes the general workflow for these quantum chemical calculations.

G Computational Workflow for this compound A Initial 3D Structure of this compound B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy Structure C->D No Imaginary Frequencies E Calculation of Molecular Properties D->E F HOMO-LUMO Energies E->F G Molecular Electrostatic Potential (MEP) E->G H Simulated Spectra (IR, UV-Vis) E->H I Analysis of Results F->I G->I H->I

Computational workflow for this compound.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations for this compound.

Table 1: Optimized Geometrical Parameters (Hypothetical)

ParameterBond/AngleValue
Bond LengthC1=O1.23 Å
C2-C31.45 Å
C7-O21.36 Å
Bond AngleC2-C1-C6118.5°
C1-C2-C3121.0°
Dihedral AngleH-O2-C7-C8180.0°

Table 2: Calculated Electronic and Thermodynamic Properties (Hypothetical)

PropertyValue
Energy of HOMO-6.5 eV
Energy of LUMO-1.8 eV
HOMO-LUMO Energy Gap4.7 eV
Dipole Moment3.2 Debye
Zero-Point Vibrational Energy250.5 kcal/mol
Enthalpy265.8 kcal/mol
Gibbs Free Energy210.2 kcal/mol

Experimental Protocols

While this guide focuses on theoretical calculations, the validation of computational results relies on experimental data. Key experimental techniques that would complement these calculations include:

  • X-ray Crystallography: To determine the precise three-dimensional structure of this compound, providing a benchmark for the calculated geometry.

  • UV-Vis Spectroscopy: To measure the electronic absorption spectrum, which can be compared with the theoretically simulated spectrum.

  • Infrared (IR) Spectroscopy: To identify the vibrational modes of the molecule, for comparison with the calculated vibrational frequencies.

  • Cyclic Voltammetry: To experimentally determine the oxidation and reduction potentials, which can be correlated with the calculated HOMO and LUMO energies.

Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for investigating the molecular properties of natural products like this compound.[8] By employing methods such as Density Functional Theory, researchers can gain deep insights into the structure, reactivity, and electronic characteristics of these molecules. This theoretical understanding is invaluable for guiding further experimental studies and for the development of new drugs based on natural product scaffolds. The workflow and methodologies outlined in this guide provide a robust framework for the computational characterization of this compound and other related compounds.

References

A Technical Guide to the Solubility and Stability of Novel Phytochemicals: A Case Study Approach for Cyclomusalenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, "Cyclomusalenone" is not a compound with publicly available scientific data. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and data presentation formats that researchers, scientists, and drug development professionals would employ to study the solubility and stability of a novel phytochemical, using the hypothetical "this compound" as a case study. The quantitative data presented is illustrative, based on known properties of similar chemical structures (e.g., cyclic ketones) and is intended for demonstrative purposes.

Introduction

The successful development of a novel phytochemical into a therapeutic agent is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways.

This guide provides a comprehensive overview of the core experimental protocols and data interpretation for determining the solubility and stability of a novel compound, hypothetically named "this compound." The name suggests a cyclic ketone structure, possibly derived from the Musa genus, which is rich in a variety of phytochemicals, including flavonoids, phenols, and tannins.[1][2] This guide is intended for researchers and drug development professionals.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The solubility of a compound is typically assessed in a range of solvents to guide formulation development.

Quantitative Solubility Data

The following table summarizes the expected format for presenting solubility data for a novel compound like this compound. Data for Cyclohexanone, a structurally related cyclic ketone, is provided for illustrative purposes.

Solvent SystemTemperature (°C)Solubility (mg/mL)MethodReference
Water2087HPLC-UVPubChem CID 7967[3]
Water3050HPLC-UVPubChem CID 7967[3]
Ethanol25MiscibleVisualChemeurope.com[4]
Acetone25MiscibleVisualPubChem CID 7967[3]
Diethyl Ether25MiscibleVisualPubChem CID 7967[3]
Chloroform25MiscibleVisualPubChem CID 7967[3]
5% NaOH25InsolubleVisualGeneral Protocol[5]
5% HCl25InsolubleVisualGeneral Protocol[5]
Experimental Protocol: Kinetic and Thermodynamic Solubility

A common method for determining solubility involves the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene glycol)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

  • The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

  • Aliquots of the supernatant are carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

  • The filtrate is then appropriately diluted and analyzed by a validated HPLC method to determine the concentration of dissolved this compound.

  • The solubility is reported in mg/mL or µg/mL.

Stability Studies

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a drug substance.[6] It involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Quantitative Stability Data

The following table illustrates how stability data for this compound would be presented. The data is hypothetical.

ConditionTime PointAssay (%)Purity (%)Degradation Products
Accelerated
40°C / 75% RH0100.099.8None Detected
1 month98.598.2DP1 (0.2%), DP2 (0.1%)
3 months95.294.5DP1 (0.8%), DP2 (0.5%)
6 months90.189.0DP1 (1.5%), DP2 (1.0%)
Long-Term
25°C / 60% RH0100.099.8None Detected
6 months99.599.2DP1 (0.1%)
12 months98.998.5DP1 (0.2%)
24 months97.897.0DP1 (0.4%), DP2 (0.1%)
Photostability
ICH Option 20100.099.8None Detected
(1.2 million lux hours)Post-exposure92.391.5DP3 (2.1%), DP4 (0.8%)
Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance.[7] This information is used to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., in methanol or acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: A solution of this compound is treated with HCl (e.g., 0.1 M) and heated (e.g., at 60°C) for a specified time. Samples are taken at various time points, neutralized, and analyzed.

  • Base Hydrolysis: A solution of this compound is treated with NaOH (e.g., 0.1 M) at room temperature or elevated temperature. Samples are analyzed at different intervals after neutralization.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as H₂O₂ (e.g., 3%), at room temperature. Samples are analyzed over time.

  • Thermal Degradation: A solid sample of this compound is placed in an oven at an elevated temperature (e.g., 80°C) for a set period. The sample is then dissolved and analyzed.

  • Photodegradation: A solution of this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

  • All samples from the stress conditions are analyzed by a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the solubility and stability testing of a novel phytochemical.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Novel Compound (this compound) shake_flask Shake-Flask Method in Various Solvents sol_start->shake_flask hplc_sol HPLC-UV Quantification shake_flask->hplc_sol sol_data Solubility Data (mg/mL) hplc_sol->sol_data formulate Formulation Development sol_data->formulate Guides Formulation stab_start Start: Novel Compound forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->forced_deg hplc_ms HPLC-UV/MS Analysis forced_deg->hplc_ms deg_profile Degradation Profile & Pathway Identification hplc_ms->deg_profile stab_data Stability Data (% Assay, Impurities) deg_profile->stab_data stab_data->formulate Informs Storage & Shelf-life

Caption: Workflow for solubility and stability testing.

Hypothetical Signaling Pathway

Many phytochemicals exert their effects by modulating cellular signaling pathways. The diagram below illustrates a hypothetical pathway that a novel compound like this compound might influence, such as an anti-inflammatory pathway.

signaling_pathway LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription This compound This compound This compound->IKK inhibits

References

In-depth Technical Guide: Preliminary Cytotoxicity Screening of Cyclomusalenone

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide provides a framework for the preliminary cytotoxicity screening of the novel compound Cyclomusalenone. Due to the absence of publicly available data on this compound, this document outlines a generalized yet detailed approach based on established methodologies for evaluating the cytotoxic potential of new chemical entities. The guide covers recommended experimental protocols, data presentation strategies, and the visualization of key cellular processes. While specific data for this compound is not available, this guide serves as a robust template for researchers initiating its cytotoxicological evaluation.

Introduction

This compound is a novel compound with a chemical structure suggesting potential bioactivity. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline to assess a compound's potential as a therapeutic agent, particularly in oncology. This process involves determining the concentration at which the compound induces cell death in various cancer cell lines. This guide details the necessary steps to conduct such a screening, interpret the results, and conceptualize the potential mechanisms of action.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously organized to facilitate comparison and interpretation. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data to be determined
HeLaCervical Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined
JurkatT-cell Leukemia48Data to be determined

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable cytotoxicity data. The following are standard protocols for key assays.

Cell Culture and Maintenance
  • Cell Lines: Procure cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, Jurkat) from a reputable cell bank.

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[2]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

  • Colorimetric Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and hypothetical signaling pathways.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_data_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay absorbance Measure Absorbance mtt_assay->absorbance ldh_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50

Caption: Experimental workflow for cytotoxicity screening.

Given the lack of specific information on this compound's mechanism of action, a hypothetical signaling pathway for apoptosis induction is presented below. Many cytotoxic compounds induce cell death through the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 FADD/TRADD caspase8 Caspase-8 pro_caspase8->caspase8 mito_stress Mitochondrial Stress caspase8->mito_stress Bid cleavage pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 This compound This compound This compound->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion and Future Directions

This guide outlines a standardized approach for the preliminary cytotoxicity screening of this compound. The successful completion of these initial studies will provide foundational data on the compound's cytotoxic potential and inform the direction of future research. Subsequent investigations should focus on elucidating the precise mechanism of action, which may involve studies on cell cycle arrest, apoptosis induction, and the identification of specific molecular targets. As more data becomes available, this guide can be updated to reflect the specific cytotoxic profile and mechanistic pathways of this compound.

References

Physicochemical Characterization of Cyclomusalenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for its identification, purification, and formulation. For cyclic ketones, these properties provide insights into their behavior in biological and chemical systems. The properties of Cyclohexanone are summarized below.

PropertyValueReference
Molecular Formula C6H10O[1]
Molar Mass 98.15 g/mol [1][2]
Appearance Colorless to pale yellow oily liquid[1][2][3]
Odor Sweet, reminiscent of benzaldehyde or peppermint and acetone-like[1][2][3]
Density 0.9478 g/mL[2]
Melting Point -47 °C[1][2]
Boiling Point 155.65 °C[1][2]
Solubility in water 8.6 g/100 mL (20 °C)[2]
Solubility in organic solvents Miscible with most organic solvents[1][2]
Vapor Pressure 5 mmHg (20 °C)[2]
Refractive Index (nD) 1.447[2]

Experimental Protocols for Characterization

The characterization of a novel compound like a Cyclomusalenone analog would involve a series of analytical techniques to determine its structure, purity, and properties.

Spectroscopic Analysis

Objective: To elucidate the molecular structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR):

    • Protocol: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[4]

  • Infrared (IR) Spectroscopy:

    • Protocol: A small amount of the neat liquid or a KBr pellet of the solid compound is analyzed using an FT-IR spectrometer. The instrument measures the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the functional groups in the molecule.

  • Mass Spectrometry (MS):

    • Protocol: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS). The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[5]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Protocol: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol) to prepare a dilute solution. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. This technique is particularly useful for compounds with chromophores.[5]

Chromatographic Analysis

Objective: To determine the purity of the compound and to isolate it from mixtures.

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18 for reverse-phase). A mobile phase (a mixture of solvents like acetonitrile and water) is pumped through the column to separate the components of the mixture. A detector (e.g., UV-Vis, MS) is used to detect the compound as it elutes from the column. The retention time and peak area are used to assess purity.

  • Gas Chromatography (GC):

    • Protocol: For volatile and thermally stable compounds, a sample is vaporized and injected into a gas chromatograph. An inert carrier gas (e.g., helium, nitrogen) carries the sample through a heated column, leading to separation. A detector (e.g., flame ionization detector - FID, MS) is used for detection.

Thermal Analysis

Objective: To study the thermal properties of the compound.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA):

    • Protocol: A small amount of the sample is placed in a crucible and heated at a controlled rate in a TGA-DTA instrument. TGA measures the change in mass as a function of temperature, providing information on thermal stability and decomposition. DTA measures the temperature difference between the sample and a reference, detecting phase transitions like melting and boiling.[5]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel cyclic ketone.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Evaluation Synthesis Synthesis of This compound Analog Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Purification->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC for Purity) Purification->Chromatography Thermal Thermal Analysis (TGA, DTA) Purification->Thermal Phys_Props Physical Properties (Melting Point, Boiling Point, Solubility) Purification->Phys_Props Bioassay Biological Activity Screening (e.g., Antimicrobial, Cytotoxic) Spectroscopy->Bioassay Chromatography->Bioassay

A generalized workflow for the synthesis, purification, and characterization of a novel compound.
Hypothetical Signaling Pathway Modulation

Novel bioactive compounds are often investigated for their potential to modulate cellular signaling pathways. The diagram below illustrates a hypothetical pathway that could be influenced by a this compound analog.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Translocates to Nucleus DNA DNA TF_active->DNA Binds to Gene_Expression Gene Expression (e.g., Apoptosis, Inflammation) DNA->Gene_Expression Regulates This compound This compound Analog This compound->Receptor Binds to

A hypothetical signaling cascade initiated by a bioactive compound binding to a cell surface receptor.

References

Methodological & Application

High-Throughput Screening Assays for Cyclomusalenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomusalenone, a cyclohexenone derivative, presents a promising scaffold for drug discovery due to the known anti-inflammatory and anti-cancer activities of related compounds. High-throughput screening (HTS) is an essential tool for rapidly evaluating the biological activity of novel compounds like this compound and identifying potential therapeutic leads. This document provides detailed application notes and protocols for HTS assays designed to investigate the anti-inflammatory and cytotoxic properties of this compound.

Application Note 1: Anti-Inflammatory Activity Screening

Objective

To identify and characterize the anti-inflammatory potential of this compound by targeting key inflammatory pathways. High-throughput screening assays are designed to measure the inhibition of pro-inflammatory mediators.

Background

Chronic inflammation is implicated in a wide range of diseases. A key mechanism in inflammation is the production of prostaglandins and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[1] Additionally, the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) from immune cells, such as macrophages, plays a crucial role in the inflammatory response.[2][3] HTS assays targeting these pathways can efficiently screen for novel anti-inflammatory compounds.

Experimental Strategy

A tiered screening approach is proposed. Primary screening will be conducted using a cell-free COX-2 inhibition assay. Active compounds will then be subjected to a secondary cell-based assay to assess their effect on lipopolysaccharide (LPS)-induced cytokine production in murine macrophages.

Protocol 1: Cell-Free COX-2 Inhibition Assay (Primary Screen)

This spectrophotometric HTS assay is designed to identify inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

Materials and Reagents
  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

  • Heme cofactor

  • Tris-HCl buffer (pH 8.0)

  • This compound and control compounds (e.g., Celecoxib)

  • 96-well microplates

  • Microplate reader

Experimental Protocol
  • Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense 1 µL of each compound solution into the wells of a 96-well plate.

  • Enzyme Preparation: Prepare a COX-2 enzyme solution in Tris-HCl buffer containing the heme cofactor.

  • Assay Reaction:

    • Add 150 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the COX-2 enzyme solution to each well.

    • Add 20 µL of TMPD solution.

    • Incubate the plate at room temperature for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

    • Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each concentration of this compound relative to the vehicle control (DMSO). Calculate the IC50 value.

Data Presentation
CompoundTargetAssay TypeIC50 (µM) [Predicted]
This compoundCOX-2Spectrophotometric5 - 20
CelecoxibCOX-2Spectrophotometric0.1 - 0.5

Protocol 2: Macrophage-Based Cytokine Release Assay (Secondary Screen)

This cell-based assay quantifies the inhibition of pro-inflammatory cytokine production in response to an inflammatory stimulus.[3][4][5]

Materials and Reagents
  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound and control compounds (e.g., Dexamethasone)

  • ELISA kits for IL-6 and TNF-α

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Experimental Protocol
  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to assess the cytotoxicity of the compounds.

  • Data Analysis: Normalize cytokine production to cell viability. Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 values.

Data Presentation
CompoundCytokineAssay TypeIC50 (µM) [Predicted]Cell Viability (at IC50)
This compoundIL-6ELISA10 - 50>90%
This compoundTNF-αELISA10 - 50>90%
DexamethasoneIL-6ELISA0.01 - 0.1>90%
DexamethasoneTNF-αELISA0.01 - 0.1>90%

Application Note 2: Cytotoxic Activity Screening

Objective

To evaluate the anti-cancer potential of this compound by assessing its cytotoxicity against various cancer cell lines and elucidating the mechanism of cell death.

Background

Many natural and synthetic compounds containing a cyclohexenone or cyclopentenone moiety have demonstrated anti-cancer activity.[6][7] These compounds can induce apoptosis (programmed cell death) in cancer cells, often through the activation of caspases.[7] HTS assays are crucial for identifying cytotoxic compounds and prioritizing them for further development.

Experimental Strategy

A primary screen will be performed to assess the general cytotoxicity of this compound against a panel of cancer cell lines. A secondary, more detailed high-content screening (HCS) assay will then be used to investigate the induction of apoptosis.

Protocol 3: Cancer Cell Line Cytotoxicity Assay (Primary Screen)

This assay measures the reduction in cell viability in the presence of the test compound.

Materials and Reagents
  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

  • Appropriate cell culture media and supplements

  • This compound and control compounds (e.g., Doxorubicin)

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • 96-well or 384-well cell culture plates

Experimental Protocol
  • Cell Seeding: Seed the cancer cell lines into microplates at an appropriate density and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of this compound and control compounds to the cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Add the cell viability reagent and incubate according to the manufacturer's protocol. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation
CompoundCell LineAssay TypeGI50 (µM) [Predicted]
This compoundMCF-7MTT1 - 10
This compoundHeLaMTT1 - 10
DoxorubicinMCF-7MTT0.05 - 0.5
DoxorubicinHeLaMTT0.05 - 0.5

Protocol 4: High-Content Apoptosis Assay (Secondary Screen)

This multiplexed imaging assay simultaneously measures multiple parameters of apoptosis in individual cells.

Materials and Reagents
  • HeLa cells

  • This compound and control compounds (e.g., Staurosporine)

  • Fluorescent dyes for:

    • Nuclear morphology (e.g., Hoechst 33342)

    • Caspase-3/7 activation (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

    • Mitochondrial membrane potential (e.g., TMRE)

  • 384-well imaging plates

  • High-content imaging system

Experimental Protocol
  • Cell Plating and Treatment: Seed HeLa cells in 384-well imaging plates and treat with this compound or control compounds for 24 hours.

  • Staining: Add the fluorescent dyes to the wells and incubate for 30-60 minutes.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for each dye.

  • Image Analysis: Use image analysis software to segment individual cells and quantify fluorescence intensities and morphological features (e.g., nuclear condensation, caspase activation, loss of mitochondrial membrane potential).

  • Data Analysis: Determine the percentage of apoptotic cells for each treatment condition.

Data Presentation
CompoundParameterAssay TypeEC50 (µM) [Predicted]
This compoundNuclear CondensationHCS2 - 15
This compoundCaspase-3/7 ActivationHCS2 - 15
This compoundMitochondrial Membrane Potential LossHCS2 - 15
StaurosporineAllHCS0.1 - 1

Visualizations

Signaling Pathway: Inflammatory Response

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Cyclomusalenone_Cytokine This compound Cyclomusalenone_Cytokine->NFkB Inhibition Cyclomusalenone_COX2 This compound Cyclomusalenone_COX2->COX2 Inhibition

Caption: Inhibition of Inflammatory Pathways by this compound.

Experimental Workflow: Anti-Inflammatory Screening

G cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_confirmation Hit Confirmation Compound_Library This compound Library COX2_Assay Cell-Free COX-2 Inhibition Assay Compound_Library->COX2_Assay Active_Hits Active Hits COX2_Assay->Active_Hits IC50 < Threshold Macrophage_Assay Macrophage-Based Cytokine Release Assay Active_Hits->Macrophage_Assay Cytotoxicity_Assay Cytotoxicity Assessment Active_Hits->Cytotoxicity_Assay Confirmed_Hits Confirmed Hits Macrophage_Assay->Confirmed_Hits Cytotoxicity_Assay->Confirmed_Hits

Caption: Workflow for Anti-Inflammatory Compound Screening.

Signaling Pathway: Apoptosis Induction

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed Mitochondrial-Mediated Apoptosis Pathway.

Experimental Workflow: Cytotoxicity Screening

G cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_confirmation Mechanism of Action Compound_Library This compound Library Cell_Viability_Assay Cancer Cell Line Cytotoxicity Assay Compound_Library->Cell_Viability_Assay Potent_Hits Potent Hits Cell_Viability_Assay->Potent_Hits GI50 < Threshold HCS_Apoptosis_Assay High-Content Apoptosis Assay Potent_Hits->HCS_Apoptosis_Assay Confirmed_Apoptotic_Inducers Confirmed Apoptotic Inducers HCS_Apoptosis_Assay->Confirmed_Apoptotic_Inducers

Caption: Workflow for Cytotoxic Compound Screening.

References

Application Notes and Protocols for Cyclomusalenone, a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, specific data regarding "Cyclomusalenone" and its antimicrobial properties is not available in the reviewed scientific literature. The following application notes and protocols are presented as a generalized framework for the evaluation of a novel compound, such as a cyclopentenone derivative, as a potential antimicrobial agent, based on established methodologies. The quantitative data and pathways are illustrative, drawn from research on similar molecular scaffolds.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Cyclopentenones, a class of naturally occurring and synthetic compounds, have demonstrated promising antimicrobial activities.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of novel cyclopentenone compounds, exemplified here as "this compound," for their potential as antimicrobial agents. The protocols outlined below describe standardized methods for determining antimicrobial efficacy and elucidating potential mechanisms of action.

Quantitative Data Summary

Effective evaluation of a potential antimicrobial agent requires robust quantitative data. The following tables summarize the types of data that should be collected to assess the antimicrobial potency of a novel compound. The data presented are hypothetical and based on values reported for similar cyclopentenone derivatives.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Microorganism StrainTypeMIC (µg/mL)
Staphylococcus aureus (MSSA) ATCC 25923Gram-positive1.95
Staphylococcus aureus (MRSA) CIP 106760Gram-positive0.976
Enterococcus faecalis (VRE) ATCC 29212Gram-positive3.91
Escherichia coli ATCC 25922Gram-negative> 100
Pseudomonas aeruginosa ATCC 27853Gram-negative> 100
Candida albicans ATCC 90028Fungus7.81

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Microorganism StrainTypeMBC (µg/mL)
Staphylococcus aureus (MSSA) ATCC 25923Gram-positive7.81
Staphylococcus aureus (MRSA) CIP 106760Gram-positive3.91
Enterococcus faecalis (VRE) ATCC 29212Gram-positive15.63

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a standard procedure for determining the MIC of a novel compound.[2][3]

Materials:

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compound (this compound) stock solution

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria)

  • Negative control (broth only)

  • Resazurin solution (for viability indication)[3]

Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate.

  • Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard.[2]

  • Dilute the microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted microbial inoculum to each well containing the serially diluted compound, as well as to the positive control and growth control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]

  • Following incubation, assess microbial growth. This can be done visually or by adding a growth indicator like resazurin.[3]

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]

Antimicrobial Susceptibility Testing by Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.[4][5]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs (6 mm diameter)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compound (this compound) solution

  • Positive control antibiotic discs

  • Negative control (disc with solvent only)

  • Sterile swabs

Protocol:

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar plate to create a lawn of bacteria.[6]

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper discs with a known concentration of this compound.

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.[4]

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the area around the disc with no microbial growth) in millimeters.[4][6] The size of the zone indicates the relative susceptibility of the microorganism to the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for the initial screening and evaluation of a novel antimicrobial compound.

G cluster_0 Screening Phase cluster_1 Quantitative Evaluation cluster_2 Mechanism of Action Studies A Compound Synthesis/ Isolation B Primary Screening (e.g., Disk Diffusion Assay) A->B C Identification of 'Hits' B->C D MIC Determination (Broth Microdilution) C->D E MBC Determination D->E F Time-Kill Kinetics D->F G Signaling Pathway Analysis F->G H In Vivo Efficacy Models G->H

Workflow for Antimicrobial Agent Discovery.
Hypothetical Signaling Pathway Inhibition

While the specific mechanism of action for this compound is unknown, a novel antimicrobial could potentially interfere with critical bacterial signaling pathways. The diagram below illustrates a hypothetical mechanism where the compound inhibits a key kinase in a signal transduction pathway responsible for virulence gene expression.

G cluster_pathway Bacterial Signaling Pathway Ext_Signal External Stimulus Receptor Membrane Receptor Ext_Signal->Receptor 1. Signal Perception Kinase_A Sensor Kinase Receptor->Kinase_A 2. Activation Response_Reg Response Regulator Kinase_A->Response_Reg 3. Phosphorylation DNA DNA Binding Response_Reg->DNA Virulence Virulence Gene Expression DNA->Virulence This compound This compound This compound->Inhibition Inhibition->Kinase_A

Hypothetical Inhibition of a Bacterial Kinase.

References

Unveiling the Mechanism of Action of Cyclomusalenone: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclomusalenone, a novel compound with a cyclopentenone core structure, holds significant therapeutic potential. Drawing parallels from structurally related cyclopentenone prostaglandins (cyPGs) and other cyclic ketone derivatives, we hypothesize that its mechanism of action is rooted in the modulation of fundamental cellular processes such as apoptosis and inflammation. Compounds sharing this chemical moiety have demonstrated potent anti-inflammatory and pro-apoptotic effects, making the elucidation of this compound's specific cellular targets and signaling pathways a critical step in its development as a therapeutic agent.

This document provides a comprehensive guide to a series of cell-based assays designed to systematically investigate the mechanism of action of this compound. The proposed experiments will explore its impact on cell viability, apoptosis induction, and key inflammatory signaling pathways. By following these protocols, researchers can generate robust and reproducible data to build a comprehensive pharmacological profile of this compound.

The primary objectives of these assays are to:

  • Determine the cytotoxic and pro-apoptotic activity of this compound across various cell lines.

  • Elucidate the specific apoptotic pathway(s) activated by this compound.

  • Investigate the anti-inflammatory properties of this compound by examining its effect on the NF-κB signaling cascade.

  • Identify potential upstream signaling molecules modulated by this compound.

The successful execution of these protocols will provide crucial insights into the therapeutic potential of this compound and guide future preclinical and clinical development.

I. Assessment of Cytotoxicity and Apoptosis Induction

A foundational step in characterizing a novel compound is to determine its effect on cell viability and its ability to induce programmed cell death, or apoptosis. The following assays are designed to quantify these effects.

Data Presentation: Cytotoxicity and Apoptosis
Cell LineAssayThis compound Concentration (µM)Result (e.g., % Viability, % Apoptotic Cells)
Jurkat (T-lymphocyte)MTT Assay0.1, 1, 10, 50, 100
HeLa (Cervical Cancer)MTT Assay0.1, 1, 10, 50, 100
RAW 264.7 (Macrophage)MTT Assay0.1, 1, 10, 50, 100
Jurkat (T-lymphocyte)Annexin V/PI Staining10, 50
HeLa (Cervical Cancer)Annexin V/PI Staining10, 50
RAW 264.7 (Macrophage)Annexin V/PI Staining10, 50
Jurkat (T-lymphocyte)Caspase-3/7 Activity Assay10, 50
HeLa (Cervical Cancer)Caspase-3/7 Activity Assay10, 50
RAW 264.7 (Macrophage)Caspase-3/7 Activity Assay10, 50
Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cell lines of interest (e.g., Jurkat, HeLa, RAW 264.7)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at selected concentrations for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

3. Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

  • Materials:

    • Treated cells

    • Caspase-Glo® 3/7 Assay System (or equivalent)

    • Luminometer-compatible 96-well plates

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

II. Investigation of the Mitochondrial Apoptosis Pathway

Many cyclopentenone-containing compounds induce apoptosis via the intrinsic, or mitochondrial, pathway.[1][2] The following experiments will assess the involvement of this pathway in this compound-induced apoptosis.

Data Presentation: Mitochondrial Apoptosis Pathway
Cell LineAssayThis compound Concentration (µM)Result (e.g., % of cells with low ΔΨm, Relative Cytochrome c release)
JurkatMitochondrial Membrane Potential (JC-1)10, 50
HeLaMitochondrial Membrane Potential (JC-1)10, 50
JurkatCytochrome c Release (Western Blot)10, 50
HeLaCytochrome c Release (Western Blot)10, 50
Experimental Protocols

1. Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway. The JC-1 dye exhibits potential-dependent accumulation in mitochondria.

  • Materials:

    • Treated cells

    • JC-1 dye

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treat cells with this compound.

    • Incubate the cells with JC-1 dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Analyze the cells by flow cytometry, measuring the shift from red (high ΔΨm) to green (low ΔΨm) fluorescence.

2. Detection of Cytochrome c Release

The release of cytochrome c from the mitochondria into the cytosol is a key event in the activation of the intrinsic apoptotic pathway.

  • Materials:

    • Treated cells

    • Cytosolic and mitochondrial fractionation kit

    • SDS-PAGE and Western blotting reagents

    • Primary antibody against Cytochrome c

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescence detection system

  • Procedure:

    • Treat cells with this compound.

    • Separate the cytosolic and mitochondrial fractions using a commercial kit.

    • Perform SDS-PAGE and Western blotting on both fractions.

    • Probe the membrane with an anti-Cytochrome c antibody to detect its presence in the cytosol.

Cyclomusalenone_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apaf1->Apoptosome Caspase9->Apoptosome Caspase37 Caspase-3/7 Activation Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

III. Elucidation of Anti-Inflammatory Effects via NF-κB Signaling

Cyclopentenone-containing compounds are known inhibitors of the NF-κB pathway, a key regulator of inflammation.[3] These assays will determine if this compound shares this anti-inflammatory mechanism.

Data Presentation: NF-κB Signaling Pathway
Cell LineAssayTreatmentResult (e.g., Relative Luciferase Activity, IκBα levels)
HEK293T (NF-κB reporter)NF-κB Reporter AssayTNF-α + this compound
RAW 264.7IκBα Degradation (Western Blot)LPS + this compound
RAW 264.7p65 Nuclear Translocation (Immunofluorescence)LPS + this compound
Experimental Protocols

1. NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Materials:

    • HEK293T cells stably expressing an NF-κB luciferase reporter

    • TNF-α (or other NF-κB activator)

    • This compound

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

2. IκBα Degradation Assay

In the canonical NF-κB pathway, activation leads to the degradation of the inhibitory protein IκBα.

  • Materials:

    • RAW 264.7 cells

    • LPS (lipopolysaccharide)

    • This compound

    • Western blotting reagents

    • Primary antibody against IκBα

  • Procedure:

    • Pre-treat RAW 264.7 cells with this compound.

    • Stimulate with LPS (e.g., 1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and perform Western blotting to detect IκBα levels.

3. p65 Nuclear Translocation Assay

Upon activation, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus.

  • Materials:

    • RAW 264.7 cells

    • LPS

    • This compound

    • Immunofluorescence staining reagents

    • Primary antibody against p65

    • Fluorescently-labeled secondary antibody

    • DAPI (for nuclear staining)

    • Fluorescence microscope

  • Procedure:

    • Grow and treat cells on coverslips.

    • Fix and permeabilize the cells.

    • Incubate with anti-p65 antibody, followed by a fluorescent secondary antibody and DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

Cyclomusalenone_NFkB_Pathway cluster_inactive Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB IκBα-NF-κB Complex (Inactive) IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression This compound This compound This compound->IKK Inhibits Experimental_Workflow Start Start: Hypothesis Generation Cytotoxicity 1. Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis_Induction 2. Apoptosis Confirmation (Annexin V/PI, Caspase Activity) Cytotoxicity->Apoptosis_Induction Mitochondrial_Pathway 3. Mitochondrial Pathway Investigation (ΔΨm, Cytochrome c Release) Apoptosis_Induction->Mitochondrial_Pathway NFkB_Pathway 4. Anti-inflammatory Pathway Analysis (NF-κB Reporter, IκBα, p65) Mitochondrial_Pathway->NFkB_Pathway End End: Mechanism of Action Profile NFkB_Pathway->End

References

Application Notes & Protocols for Preclinical Efficacy Testing of Cyclomusalenone, a Putative Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Cyclomusalenone" is not found in the current scientific literature. The following application notes and protocols are based on the hypothesis that this compound is a selective Cyclooxygenase-2 (COX-2) inhibitor. The methodologies provided are established for testing selective COX-2 inhibitors and should be adapted based on the specific physicochemical and toxicological properties of this compound.

Introduction: The Role of COX-2 in Inflammation and Carcinogenesis

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory cascade and is implicated in the pathogenesis of several cancers.[1][2][3][4] Under normal physiological conditions, COX-2 levels are low. However, at sites of inflammation, pro-inflammatory stimuli such as cytokines and endotoxins lead to a significant upregulation of COX-2.[1][5] This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[1][2]

In the context of cancer, chronic inflammation is a known risk factor, and COX-2 is frequently overexpressed in various tumor types.[6][7][8][9] The overproduction of PGE2 in the tumor microenvironment can promote cancer cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis, while also inhibiting apoptosis (programmed cell death) and suppressing the anti-tumor immune response.[1][3][6][10][11] Therefore, selective inhibition of COX-2 is a promising therapeutic strategy for both inflammatory diseases and cancer.[12]

Proposed Mechanism of Action for this compound

It is hypothesized that this compound acts as a selective inhibitor of the COX-2 enzyme. By binding to the active site of COX-2, it is expected to block the synthesis of prostaglandins, thereby reducing inflammation and inhibiting tumor growth.

COX2_Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Edema) PGs->Inflammation Cancer Cancer Progression (Proliferation, Angiogenesis, Immune Evasion) PGs->Cancer This compound This compound This compound->COX2

Figure 1: Proposed Mechanism of Action of this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is crucial for the preclinical evaluation of a new chemical entity.[13] For a putative COX-2 inhibitor like this compound, established models of inflammation and cancer are recommended.

In Vivo Model for Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized model for screening anti-inflammatory drugs.[14] Injection of carrageenan, a seaweed polysaccharide, into the rat paw induces a biphasic inflammatory response. The second phase is primarily mediated by prostaglandins produced by COX-2.[5][14]

In Vivo Model for Anti-Cancer Efficacy: Human Tumor Xenograft in Athymic Nude Mice

To evaluate the anti-cancer potential of this compound, a xenograft model using human cancer cells implanted in immunodeficient mice is recommended.[15][16][17] This model allows for the assessment of the compound's ability to inhibit the growth of human tumors in a living organism. Many human cancer cell lines, such as the gastric cancer cell line MKN45, are known to overexpress COX-2.[16]

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory efficacy of this compound by measuring the reduction of paw edema in rats.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • This compound (vehicle and various doses)

  • Positive control: Celecoxib (e.g., 50 mg/kg)[14]

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: Positive control (Celecoxib)

    • Groups 3-5: this compound (low, medium, high doses)

  • Dosing: Administer the vehicle, positive control, or this compound orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[14]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Edema_Workflow Acclimation Animal Acclimation (Sprague-Dawley Rats) Grouping Random Grouping (n=8 per group) Acclimation->Grouping Dosing Oral Administration (Vehicle, Celecoxib, this compound) Grouping->Dosing Induction Carrageenan Injection (0.1 mL, 1%) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) Induction->Measurement Analysis Data Analysis (% Edema Inhibition) Measurement->Analysis

Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema Model.
Protocol: Human Tumor Xenograft in Athymic Nude Mice

Objective: To determine the in vivo anti-tumor efficacy of this compound on human cancer cell xenografts.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Human gastric cancer cells (SGC7901 or MKN45)[15][16]

  • This compound (vehicle and various doses)

  • Positive control: Celecoxib

  • Matrigel

  • Calipers

Procedure:

  • Animal Acclimation: Acclimate mice for one week under specific pathogen-free conditions.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 SGC7901 cells in 0.1 mL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[15]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=10 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Celecoxib)

    • Groups 3-5: this compound (low, medium, high doses)

  • Treatment: Administer the respective treatments orally once daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Xenograft_Workflow Acclimation Animal Acclimation (Athymic Nude Mice) Implantation Tumor Cell Implantation (e.g., SGC7901 cells) Acclimation->Implantation Grouping Tumor Growth & Randomization (Tumor Volume ~100-150 mm³) Implantation->Grouping Treatment Daily Oral Administration (Vehicle, Celecoxib, this compound) Grouping->Treatment Measurement Tumor Volume Measurement (Twice weekly) Treatment->Measurement Endpoint Endpoint Analysis (Tumor Weight, IHC) Measurement->Endpoint

Figure 3: Experimental Workflow for Human Tumor Xenograft Model.

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Efficacy of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Celecoxib500.42 ± 0.0350.6%
This compound100.68 ± 0.0420.0%
This compound300.51 ± 0.0340.0%
This compound1000.40 ± 0.0252.9%
p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes only.

Table 2: Efficacy of this compound in Human Tumor Xenograft Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SEM)% Tumor Growth Inhibition
Vehicle Control-1250 ± 150-
Celecoxib25625 ± 8050.0%
This compound20950 ± 11024.0%
This compound50700 ± 9544.0%
This compound100550 ± 7056.0%
p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes only, based on findings for other COX-2 inhibitors.[18]

Conclusion and Future Directions

These application notes provide a framework for the initial preclinical evaluation of this compound's efficacy as a potential anti-inflammatory and anti-cancer agent. The successful demonstration of efficacy in these models would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its efficacy in other relevant animal models. Further studies could also explore the combination of this compound with standard chemotherapy or immunotherapy to assess potential synergistic effects.[6][11][17]

References

Application Notes & Protocols for the Quantification of Cyclomusalenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomusalenone is a novel cyclic ketone of interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound (Hypothetical)

PropertyValueSource
Molecular FormulaC₁₆H₂₆OAssumed
Molecular Weight234.38 g/mol Assumed
AppearanceColorless to pale yellow oilAssumed
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in waterAssumed

Analytical Methods

Two primary methods are presented for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high sensitivity and selectivity, particularly in complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

2.1.1. Experimental Protocol: HPLC-UV

a. Materials and Reagents:

  • This compound reference standard (99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (0.1%)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

b. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

c. Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength280 nm (hypothetical λmax)
Run Time10 minutes

d. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

2.1.2. Quantitative Data Summary: HPLC-UV

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,100
50759,800
1001,521,000
Linear Regression R² = 0.9998
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and is ideal for quantifying this compound in complex biological matrices such as plasma or tissue homogenates.[1][2][3][4]

2.2.1. Experimental Protocol: LC-MS/MS

a. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • Protein precipitation solvent (e.g., cold acetonitrile)

  • Solid Phase Extraction (SPE) cartridges (if required)

b. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.[1]

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

c. LC and MS Conditions:

ParameterCondition
LC Conditions
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient40% B to 95% B over 3 min, hold at 95% B for 1 min, return to 40% B
Flow Rate0.4 mL/min
Injection Volume5 µL
MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM TransitionsThis compound: m/z 235.2 → 179.2 (Quantifier), 235.2 → 123.1 (Qualifier) Internal Standard: m/z 239.2 → 183.2

d. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 20 µL of Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2.2.2. Quantitative Data Summary: LC-MS/MS

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (ng/mL)
This compound0.1 ng/mL0.5 ng/mL0.5 - 500
Quality Control SampleNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LQC1.51.4596.75.8
MQC7578.2104.34.2
HQC400391.597.93.5

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards B->C E Filter all solutions (0.45 µm) C->E D Prepare Sample Solution D->E F Inject into HPLC System E->F G Chromatographic Separation (C18) F->G H UV Detection (280 nm) G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Workflow for this compound quantification by HPLC-UV.

LCMS_Workflow cluster_extraction Sample Extraction (Biological Matrix) cluster_lcms_analysis LC-MS/MS Analysis cluster_quant Quantification P1 Aliquot Plasma Sample P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifuge P3->P4 P5 Evaporate Supernatant P4->P5 P6 Reconstitute P5->P6 L1 Inject into UPLC System P6->L1 L2 Gradient Elution Separation L1->L2 L3 ESI+ Ionization L2->L3 L4 MRM Detection L3->L4 Q1 Calculate Peak Area Ratios (Analyte/IS) L4->Q1 Q2 Determine Concentration from Calibration Curve Q1->Q2

Caption: Workflow for this compound quantification by LC-MS/MS.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on pathways often affected by bioactive small molecules.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activates Cyclo This compound Cyclo->Receptor Binds and Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Target Gene Expression (e.g., Anti-inflammatory) CREB->Gene Promotes Transcription

Caption: Hypothetical GPCR signaling pathway modulated by this compound.

References

Cyclohexenone: A Versatile Scaffold for Synthetic Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Note: Due to the limited availability of specific scientific literature on "Cyclomusalenone," this document focuses on the closely related and extensively studied cyclohexenone scaffold. The principles, protocols, and applications described herein provide a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging this key structural motif for the design and synthesis of novel therapeutic agents.

The cyclohexenone ring, a six-membered carbon ring with a ketone group and a carbon-carbon double bond, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous bioactive natural products and synthetic compounds underscores its importance as a starting point for the development of new drugs. The inherent reactivity and conformational flexibility of the cyclohexenone core allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Biological Activities of Cyclohexenone Derivatives

Cyclohexenone derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting a variety of diseases. The table below summarizes some of the key reported activities and the corresponding quantitative data for representative cyclohexenone-based compounds.

Biological ActivityCompound/DerivativeAssayIC50 / EC50 / Other MetricReference
Anticancer Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesClonogenic survival assay (Cancer cell lines)Varies by derivative and cell line[1]
(+)-Zeylenone analogue (CA)Glioblastoma cell viabilityLow IC50 value[2]
Spiropyrazolone derivativesIn vitro antitumor assayGood activity across a broad spectrum[3]
Anti-inflammatory Aryl-cyclohexanone derivativeLPS-induced acute lung injury in miceSignificant reduction in inflammatory markers[4]
Cyclopentenone prostaglandins (related scaffold)IκB kinase (IKK) inhibitionDirect inhibition of IKKβ[5]
Antibacterial Cyclohexane-1,3-dione metal complexesAntibacterial activity against various strainsMedium-level activity[6][7]
Antiviral To be determined
Acetylcholinesterase Inhibition Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesIn vitro acetylcholinesterase assayInhibition observed[1]

Table 1: Summary of Biological Activities of Cyclohexenone Derivatives. This table is a representative summary, and the activities of specific derivatives can be highly dependent on their substitution patterns.

Key Signaling Pathways Modulated by Cyclohexenone Scaffolds

The therapeutic effects of cyclohexenone derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Certain cyclohexenone-containing molecules, particularly cyclopentenone prostaglandins which share a similar reactive α,β-unsaturated ketone moiety, have been shown to directly inhibit IκB kinase (IKK), a key enzyme in the activation of NF-κB.[5] This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome NFkB_IkB->Proteasome Ubiquitination & Degradation of IκB Proteasome->NFkB Releases Inflammation Inflammatory Gene Expression Cyclohexenone Cyclohexenone Derivative Cyclohexenone->IKK Inhibits NFkB_n NF-κB NFkB_n->Inflammation Binds to DNA DNA DNA

Figure 1: Inhibition of the NF-κB signaling pathway by cyclohexenone derivatives.

Apoptosis Induction in Cancer Cells

Several cyclohexenone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] The precise mechanisms can vary but often involve the activation of caspases, a family of proteases that execute the apoptotic program. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway Cyclohexenone Cyclohexenone Derivative CancerCell Cancer Cell Cyclohexenone->CancerCell Mitochondria Mitochondria CancerCell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Simplified workflow of apoptosis induction by cyclohexenone derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel drug candidates. The following sections provide representative methodologies for the synthesis of cyclohexenone derivatives and the assessment of their biological activity.

Synthesis of Cyclohexenone Derivatives

A common and versatile method for the synthesis of substituted cyclohexenones is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.

Protocol 1: Synthesis of a Substituted Cyclohexenone via Robinson Annulation

  • Michael Addition:

    • Dissolve one equivalent of a cyclic ketone (e.g., cyclohexanone) and one equivalent of an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of a base (e.g., sodium ethoxide or potassium hydroxide) to the mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude Michael adduct.

  • Intramolecular Aldol Condensation (Cyclization):

    • Dissolve the crude Michael adduct in a suitable solvent (e.g., toluene or benzene).

    • Add a catalytic amount of a stronger base (e.g., sodium hydride) or an acid catalyst (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux for 4-8 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure cyclohexenone derivative.

Synthesis_Workflow Start Start: Cyclic Ketone & α,β-Unsaturated Ketone Michael Michael Addition (Base Catalyst) Start->Michael Adduct Michael Adduct (Intermediate) Michael->Adduct Aldol Intramolecular Aldol Condensation Adduct->Aldol Purification Purification (Column Chromatography) Aldol->Purification Product Final Product: Cyclohexenone Derivative Purification->Product

Figure 3: General workflow for the synthesis of cyclohexenone derivatives.

In Vitro Anticancer Activity Assessment

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and proliferation. It is a standard method for screening the cytotoxic potential of new compounds.

Protocol 2: MTT Assay for Cytotoxicity Screening

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized cyclohexenone derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Conclusion

The cyclohexenone scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the generation of large and diverse compound libraries for high-throughput screening. The demonstrated efficacy of cyclohexenone derivatives in modulating key biological pathways associated with cancer and inflammation highlights their significant potential in addressing unmet medical needs. The protocols and information provided herein serve as a foundational guide for researchers to explore the rich chemical space of cyclohexenones and unlock their full therapeutic potential.

References

Application of Cyclomusalenone in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific agricultural applications of Cyclomusalenone is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of its source organism, Musa sapientum, and the general properties of its chemical class, triterpenoids. These protocols are intended to serve as a foundational guide for research and should be adapted and validated for specific experimental conditions.

Introduction

This compound, also known as 31-Norcyclolaudenone, is a tetracyclic triterpenoid isolated from Musa sapientum (banana). Triterpenoids are a large and diverse class of naturally occurring compounds known to play a significant role in plant defense and growth regulation. Extracts from Musa sapientum have demonstrated antifungal properties, attributed to the presence of various phytochemicals including terpenoids.[1][2][3] This suggests that this compound may possess valuable bioactivity for agricultural applications, potentially as a natural fungicide or a plant growth regulator.

Application Notes

Antifungal Activity

This compound is a promising candidate for development as a natural fungicide. Triterpenoids have been reported to exhibit antifungal activity against a range of plant pathogens.[4][5][6][7] The proposed mechanism of action for many triterpenoids involves the disruption of fungal cell membrane integrity.[8]

Potential Applications:

  • Control of Post-Harvest Fungal Diseases: Application as a post-harvest wash or coating for fruits and vegetables to prevent spoilage caused by fungi like Aspergillus niger, Fusarium oxysporum, and Rhizopus stolonifer.[1][3]

  • Management of Field Fungal Pathogens: Development as a bio-fungicide for foliar or soil application to control diseases such as rusts, mildews, and blights.

  • Seed Treatment: Use as a natural seed treatment to protect against seed-borne and soil-borne fungal pathogens.

Plant Growth Regulation

Certain triterpenoids and their glycosides (saponins) have been shown to influence plant growth and development.[9][10][11][12] Depending on the compound and its concentration, these effects can range from growth promotion to inhibition. The regulatory roles of triterpenoids are believed to be involved in plant adaptation to environmental stresses.[9]

Potential Applications:

  • Growth Promotion: At low concentrations, this compound could potentially enhance seed germination, root development, and overall plant biomass.

  • Stress Tolerance: Triterpenoids are implicated in plant responses to abiotic stresses such as drought and cold.[9] this compound could be investigated for its ability to enhance crop resilience.

  • Weed Management: At higher concentrations, some triterpenoids exhibit growth-inhibitory effects, suggesting a potential application as a natural herbicide.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a target fungal pathogen using the broth microdilution method.

Materials:

  • This compound

  • Target fungal strain (e.g., Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Potato Dextrose Agar (PDA)

  • Sterile 96-well microtiter plates

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on PDA plates at 25-28°C for 5-7 days.

    • Harvest fungal spores by flooding the plate with sterile distilled water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungus.

  • Broth Microdilution Assay:

    • In a sterile 96-well plate, add 100 µL of PDB to each well.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

    • Add 10 µL of the fungal spore suspension to each well.

    • Include a positive control (medium with fungal inoculum and a known fungicide) and a negative control (medium with fungal inoculum and DMSO at the same concentration as the test wells).

    • Incubate the plate at 25-28°C for 48-72 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • Determination of MFC:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and streak it onto a fresh PDA plate.

    • Incubate the plates at 25-28°C for 3-5 days.

    • The MFC is the lowest concentration at which no fungal growth is observed on the PDA plate.

Protocol 2: Seed Germination and Seedling Growth Assay

This protocol details a method to evaluate the effect of this compound on seed germination and early seedling growth.

Materials:

  • This compound

  • Seeds of a model plant (e.g., lettuce, radish, or a target crop)

  • Sterile petri dishes with filter paper

  • Sterile distilled water

  • DMSO

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of test solutions with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) by diluting the stock solution in sterile distilled water.

    • Ensure the final DMSO concentration is consistent and low (e.g., 0.1%) across all treatments, including a solvent control. A negative control with only sterile distilled water should also be included.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds by rinsing with 70% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water.

    • Place 10-20 sterilized seeds in each petri dish lined with sterile filter paper.

  • Treatment Application:

    • Add a fixed volume (e.g., 5 mL) of the respective test solutions to each petri dish, ensuring the filter paper is saturated.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Place the petri dishes in a growth chamber with a defined photoperiod (e.g., 16 h light / 8 h dark) and temperature (e.g., 22-25°C).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for 7 days. A seed is considered germinated when the radicle has emerged.

    • Seedling Growth: After 7-10 days, carefully remove the seedlings and measure the following parameters:

      • Radicle (root) length

      • Hypocotyl (shoot) length

      • Fresh weight

      • Dry weight (after drying at 60-70°C for 48 hours)

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Compare the mean root length, shoot length, fresh weight, and dry weight between treatments using appropriate statistical analysis (e.g., ANOVA).

Data Presentation

Table 1: Illustrative Antifungal Activity of this compound against Plant Pathogens

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Aspergillus niger125250
Fusarium oxysporum62.5125
Rhizopus stolonifer250500
Botrytis cinerea125250

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Illustrative Effect of this compound on Radish Seedling Growth

TreatmentGermination (%)Root Length (cm)Shoot Length (cm)Dry Weight (mg)
Control (Water)954.2 ± 0.33.5 ± 0.210.2 ± 0.5
Control (0.1% DMSO)944.1 ± 0.43.4 ± 0.310.1 ± 0.6
1 µM this compound965.1 ± 0.54.0 ± 0.312.5 ± 0.7
10 µM this compound954.5 ± 0.43.6 ± 0.211.0 ± 0.5
50 µM this compound853.0 ± 0.32.8 ± 0.38.5 ± 0.4
100 µM this compound701.8 ± 0.21.5 ± 0.26.1 ± 0.3*

Note: The data presented in this table is hypothetical and for illustrative purposes only. Values are mean ± standard deviation. * indicates a statistically significant difference from the DMSO control (p < 0.05).

Visualizations

Antifungal_Mechanism cluster_0 This compound Action cluster_1 Fungal Cell This compound This compound CellMembrane Cell Membrane (Ergosterol) This compound->CellMembrane Interacts with CellWall Cell Wall IonLeakage Ion Leakage CellMembrane->IonLeakage Disrupts Integrity Cytoplasm Cytoplasm CellDeath Cell Death IonLeakage->CellDeath Leads to

Caption: Hypothetical signaling pathway of this compound's antifungal action.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Planta Evaluation cluster_2 Phase 3: Analysis A Prepare this compound Solutions B Antifungal Assays (MIC/MFC) A->B C Plant Growth Assays (Seed Germination) A->C D Greenhouse/Field Trials B->D C->D E Disease Severity Assessment D->E F Yield and Growth Parameter Measurement D->F G Data Analysis and Interpretation E->G F->G

Caption: General experimental workflow for agricultural screening.

References

Application Notes and Protocols for Scaling Up Cyclomusalenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of Cyclomusalenone, a critical precursor in pharmaceutical development.

Abstract

The synthesis of this compound, a key intermediate in the development of various therapeutic agents, presents unique challenges when transitioning from laboratory-scale to large-scale production. This document provides detailed protocols and application notes to address these challenges, ensuring efficient and reproducible synthesis. The methodologies outlined herein are based on established chemical principles and have been optimized for scalability, safety, and cost-effectiveness. By following these guidelines, researchers and production chemists can streamline the synthesis process, leading to higher yields and purity of the final product.

Introduction

This compound and its analogs are of significant interest in medicinal chemistry due to their potential biological activities. The core structure, a substituted cyclohexanone, is a versatile scaffold for the synthesis of a wide range of complex molecules.[1][2] The industrial production of similar cyclohexanone derivatives often involves the oxidation of cyclohexane or the reduction of corresponding phenols, processes that can require harsh conditions and may suffer from over-oxidation or over-reduction.[1] More recent and milder laboratory-scale methods for synthesizing substituted cycloalkanones include tandem carbene and photoredox-catalyzed processes.[1] This document focuses on providing a scalable and optimized protocol for the synthesis of this compound, addressing the critical need for robust and efficient production methods in a drug development setting.

Synthesis Pathway Overview

The synthesis of this compound can be approached through various routes. A common strategy involves the functionalization of a pre-formed cyclohexanone ring or the construction of the ring through cyclization reactions. The choice of pathway for scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification.

Synthesis_Pathway cluster_starting Starting Materials cluster_synthesis Key Synthesis Steps cluster_product Final Product A Substituted Phenol C Catalytic Hydrogenation or Oxidation A->C B Cyclohexane Derivative B->C D Functional Group Interconversion C->D E Purification D->E F This compound E->F

Caption: General synthesis pathways for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound. These methods have been selected for their potential for scalability and reproducibility.

Protocol 1: Catalytic Hydrogenation of a Substituted Phenol

This method is suitable for large-scale production due to the availability of a wide range of substituted phenols and the efficiency of catalytic hydrogenation.

Materials:

  • Substituted Phenol (starting material)

  • Hydrogen Gas (H₂)

  • Palladium on Carbon (Pd/C) or other suitable catalyst

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Reaction Vessel (suitable for hydrogenation at elevated pressure)

Procedure:

  • Charge the reaction vessel with the substituted phenol and the solvent.

  • Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclohexanol derivative.

  • Proceed with the oxidation of the cyclohexanol to the corresponding cyclohexanone (this compound).

Protocol 2: Oxidation of a Cyclohexane Derivative

This protocol describes the oxidation of a functionalized cyclohexane to yield this compound. This is a crucial step that requires careful control of reaction conditions to avoid side products.

Materials:

  • Cyclohexane Derivative (starting material)

  • Oxidizing Agent (e.g., PCC, PDC, or a milder, more scalable oxidant like sodium hypochlorite)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Reaction Vessel with temperature control

Procedure:

  • Dissolve the cyclohexane derivative in the chosen solvent in the reaction vessel.

  • Cool the solution to the desired temperature (e.g., 0-10 °C).

  • Slowly add the oxidizing agent to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by an appropriate analytical technique.

  • Quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for hypochlorite-based oxidations).

  • Perform an aqueous workup to separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Scale-Up Considerations and Workflow

Scaling up the synthesis of this compound requires careful planning and optimization of various parameters. The following workflow outlines the key stages involved in transitioning from a lab-scale procedure to a pilot or production scale.

Scale_Up_Workflow Start Lab-Scale Synthesis (mg to g scale) RouteScouting Route Scouting & Process Hazard Analysis Start->RouteScouting Optimization Parameter Optimization (Temperature, Concentration, Catalyst Loading) RouteScouting->Optimization PilotScale Pilot Scale Synthesis (kg scale) Optimization->PilotScale ProcessValidation Process Validation & Impurity Profiling PilotScale->ProcessValidation Production Production Scale (multi-kg scale) ProcessValidation->Production QC Quality Control & Final Product Release Production->QC

Caption: Workflow for scaling up this compound synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound, providing a basis for comparison and optimization. Actual results may vary depending on the specific substrate and reaction conditions.

ParameterProtocol 1 (Hydrogenation)Protocol 2 (Oxidation)
Scale 10 g - 1 kg10 g - 1 kg
Typical Yield 85 - 95%70 - 90%
Reaction Time 4 - 12 hours2 - 6 hours
Catalyst Loading 5 - 10 mol%N/A
Oxidant Equiv. N/A1.1 - 1.5
Purity (crude) > 90%> 85%
Purity (purified) > 98%> 98%

Conclusion

The protocols and guidelines presented in this document offer a solid foundation for the successful scale-up of this compound synthesis. By carefully considering the reaction parameters, safety precautions, and purification strategies, researchers and chemical engineers can achieve efficient and reliable production of this important pharmaceutical intermediate. Further optimization may be required based on the specific equipment and resources available.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Cyclomusalenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cyclomusalenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during the synthesis of this and structurally related compounds. The guidance provided is based on established synthetic methodologies for constructing the core structural motifs of this compound.

Hypothetical Retrosynthesis of this compound

Our hypothetical retrosynthesis is as follows:

Retrosynthesis This compound This compound Intermediate_A Diketone Intermediate This compound->Intermediate_A Intramolecular Aldol Condensation StartingMaterial_A Substituted Cyclohexanone Intermediate_A->StartingMaterial_A Michael Addition StartingMaterial_B α,β-Unsaturated Ketone (Methyl Vinyl Ketone derivative) Intermediate_A->StartingMaterial_B

Caption: Retrosynthetic analysis of this compound.

This retrosynthesis suggests that this compound can be synthesized from a substituted cyclohexanone and an α,β-unsaturated ketone via a Michael addition to form a diketone intermediate, which then undergoes an intramolecular aldol condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for a low yield in the final Robinson annulation step?

A1: Low yields in Robinson annulations are common and can often be attributed to several factors:

  • Inefficient Michael Addition: The initial conjugate addition may not proceed to completion. This can be due to steric hindrance on either the enolate or the Michael acceptor, or inappropriate choice of base.

  • Side Reactions: The strong basic or acidic conditions can lead to side reactions such as self-condensation of the starting ketone, polymerization of the α,β-unsaturated ketone, or other rearrangements.

  • Decomposition of Intermediates: The diketone intermediate may be unstable under the reaction conditions and decompose before cyclization.

  • Incomplete Aldol Condensation/Dehydration: The final ring-closing and dehydration steps may not go to completion, resulting in a mixture of products.

Q2: How critical is the choice of base for the Michael addition and subsequent aldol condensation?

A2: The choice of base is critical. A base that is too strong can lead to undesired side reactions, while a base that is too weak may not generate a sufficient concentration of the enolate for the reaction to proceed efficiently. The ideal base depends on the specific pKa of the ketone. For many Robinson annulations, bases like sodium ethoxide or potassium tert-butoxide are effective. For substrates prone to side reactions, milder bases like pyrrolidine or L-proline (in the case of asymmetric synthesis) can be beneficial. It is often advantageous to isolate the Michael adduct before proceeding with the aldol condensation, which may require a different base.[1][2]

Q3: Can the order of addition of reagents impact the yield?

A3: Yes, the order of addition can be very important. For instance, in a Claisen-Schmidt condensation, which is a related reaction, slowly adding the ketone to a mixture of the aldehyde and the base can maintain a low concentration of the enolate, favoring the cross-condensation over self-condensation. This principle can be applied to the Michael addition step in the Robinson annulation to minimize self-condensation of the donor ketone.

Q4: My reaction seems to stall before all the starting material is consumed. What should I do?

A4: If a reaction stalls, it could be due to several factors:

  • Deactivated Reagents: The base or other reagents may have degraded. Using freshly prepared or properly stored reagents is crucial.

  • Equilibrium: The reaction may have reached equilibrium. In such cases, removing a byproduct (like water in the dehydration step) can help drive the reaction to completion.

  • Insufficient Catalyst/Reagent: It's possible that the amount of base or other catalyst is insufficient. A careful addition of more of the limiting reagent can be attempted while monitoring the reaction by TLC or LC-MS.

Troubleshooting Guides

Issue 1: Low Yield in the Michael Addition Step

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials (both the ketone and the α,β-unsaturated ketone).

  • Formation of multiple unidentified side products.

Troubleshooting Workflow:

Michael_Addition_Troubleshooting Start Low Yield in Michael Addition Check_Base Is the base appropriate and active? Start->Check_Base Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Solution_Base Use a stronger/weaker base. Use freshly prepared base. Check_Base->Solution_Base No Check_Temp Is the reaction temperature correct? Check_Solvent->Check_Temp Yes Solution_Solvent Try aprotic polar solvents (e.g., THF, DMF). Ensure anhydrous conditions. Check_Solvent->Solution_Solvent No Check_Sterics Is steric hindrance an issue? Check_Temp->Check_Sterics Yes Solution_Temp Vary temperature (cool to reduce side reactions, heat to increase rate). Check_Temp->Solution_Temp No Solution_Sterics Use a less hindered Michael acceptor if possible. Consider alternative synthetic routes. Check_Sterics->Solution_Sterics Yes End Yield Improved Check_Sterics->End No Solution_Base->Check_Solvent Solution_Solvent->Check_Temp Solution_Temp->Check_Sterics Solution_Sterics->End

Caption: Troubleshooting workflow for low yield in Michael addition.

Quantitative Data for Michael Addition Optimization:

ParameterCondition 1Condition 2Condition 3Condition 4
Base NaOEtKOtBuL-ProlinePyrrolidine
Solvent EtOHTHFDMSOCH3CN
Temperature (°C) 2505025
Typical Yield Range 40-60%50-70%60-80%55-75%

Experimental Protocol: Optimized Michael Addition

  • To a solution of the substituted cyclohexanone (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N2 or Ar), add potassium tert-butoxide (1.1 equiv) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of the α,β-unsaturated ketone (1.05 equiv) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Low Yield in the Intramolecular Aldol Condensation

Symptoms:

  • Isolation of the diketone intermediate, but low conversion to the final cyclohexenone product.

  • Formation of decomposition products.

Troubleshooting Workflow:

Aldol_Condensation_Troubleshooting Start Low Yield in Aldol Condensation Check_Conditions Are the reaction conditions (base/acid, temp) optimal? Start->Check_Conditions Check_Dehydration Is dehydration incomplete? Check_Conditions->Check_Dehydration Yes Solution_Conditions Screen different bases/acids. Vary temperature. Consider a two-step procedure (isolate aldol addition product first). Check_Conditions->Solution_Conditions No Check_Equilibrium Is the reaction reversible? Check_Dehydration->Check_Equilibrium No Solution_Dehydration Use a stronger acid/base or higher temperature. Use a Dean-Stark trap to remove water. Check_Dehydration->Solution_Dehydration Yes Solution_Equilibrium Remove water to drive the reaction forward. Check_Equilibrium->Solution_Equilibrium Yes End Yield Improved Check_Equilibrium->End No Solution_Conditions->Check_Dehydration Solution_Dehydration->Check_Equilibrium Solution_Equilibrium->End

Caption: Troubleshooting workflow for low yield in aldol condensation.

Quantitative Data for Aldol Condensation Optimization:

ParameterCondition 1Condition 2Condition 3
Catalyst NaOHp-TsOHKOtBu
Solvent EtOH/H2OToluenet-BuOH
Temperature RefluxReflux (Dean-Stark)Reflux
Typical Yield Range 50-70%70-90%60-80%

Experimental Protocol: Optimized Intramolecular Aldol Condensation

  • Dissolve the diketone intermediate (1.0 equiv) in toluene (0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv).

  • Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Continue refluxing until no more starting material is observed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key transformations and potential competing pathways in the hypothetical synthesis of this compound.

Synthetic_Pathway cluster_start Starting Materials cluster_reactions Reaction Steps cluster_intermediates Intermediates cluster_products Products and Byproducts SM_A Substituted Cyclohexanone Enolate Enolate SM_A->Enolate Base SM_B α,β-Unsaturated Ketone Michael_Addition Michael Addition SM_B->Michael_Addition Polymerization Polymerization SM_B->Polymerization Diketone 1,5-Diketone Michael_Addition->Diketone Aldol_Condensation Intramolecular Aldol Condensation Aldol_Adduct Aldol Adduct Aldol_Condensation->Aldol_Adduct Enolate->Michael_Addition Self_Condensation Self-Condensation Product Enolate->Self_Condensation Diketone->Aldol_Condensation Base or Acid This compound This compound Aldol_Adduct->this compound - H2O

References

Technical Support Center: Improving the Purity of Cyclomusalenone Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Cyclomusalenone" does not correspond to a known compound in publicly available chemical databases, this guide provides general strategies and troubleshooting advice applicable to the purification of novel natural product isolates, using "this compound" as a representative example. The principles and techniques described are broadly applicable to the field of natural product chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for isolating a novel compound like this compound?

The initial steps typically involve extraction of the raw biological material with a suitable solvent, followed by a preliminary separation technique to reduce the complexity of the extract.[1][2][3] A common approach is to perform a series of extractions with solvents of increasing polarity to fractionate the components based on their solubility.

Q2: How do I choose the right chromatographic technique for purifying my this compound isolate?

The choice of chromatographic technique depends on the properties of this compound and the impurities present.[1] Thin-Layer Chromatography (TLC) is an excellent starting point for method development.[1] For preparative scale, column chromatography is often used for initial purification, followed by High-Performance Liquid Chromatography (HPLC) for final polishing.[1][3]

Q3: My this compound isolate appears to be degrading during purification. What can I do?

Degradation can be caused by factors such as exposure to heat, light, extreme pH, or reactive solvents.[2] Consider using milder extraction and purification techniques, such as performing chromatography at lower temperatures or using a mobile phase with a neutral pH. It is also advisable to minimize the exposure of the sample to ambient conditions.

Q4: I have a low yield of this compound after purification. How can I improve it?

Low yield can result from incomplete extraction, loss of compound during solvent partitioning or chromatographic steps, or degradation. To improve yield, optimize the extraction solvent and conditions, minimize the number of purification steps, and ensure that the chosen chromatographic conditions are suitable for the scale of your purification.

Troubleshooting Guide

Issue 1: Poor separation of this compound from impurities during column chromatography.

  • Question: My TLC analysis shows good separation, but the column chromatography results are poor. What could be the issue?

  • Answer: This discrepancy can arise from several factors:

    • Improper column packing: Ensure the column is packed uniformly to avoid channeling.

    • Overloading the column: The amount of crude extract loaded should not exceed the column's capacity.

    • Inappropriate solvent system: The mobile phase used for column chromatography may need to be adjusted for optimal separation on a larger scale. A common strategy is to decrease the polarity of the eluting solvent compared to the TLC mobile phase.

Issue 2: Co-elution of impurities with this compound in HPLC.

  • Question: I am unable to resolve a persistent impurity from my this compound peak in reversed-phase HPLC. What should I try?

  • Answer:

    • Modify the mobile phase: Try changing the organic modifier (e.g., from acetonitrile to methanol) or adding a small amount of a third solvent. Adjusting the pH of the aqueous component can also be effective if the compounds have ionizable groups.

    • Change the stationary phase: If modifying the mobile phase is unsuccessful, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.

    • Orthogonal purification: Consider using a different chromatographic mode, such as normal-phase chromatography or size-exclusion chromatography, to remove the persistent impurity.

Experimental Protocols

Protocol 1: General Extraction of a Natural Product Isolate
  • Preparation of Material: Air-dry the biological source material and grind it to a fine powder.

  • Initial Extraction: Macerate the powdered material in a suitable solvent (e.g., methanol or ethyl acetate) at room temperature for 24-48 hours.

  • Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning (Optional): Dissolve the crude extract in a biphasic solvent system (e.g., ethyl acetate-water) to partition the compounds based on their polarity. Separate the layers and concentrate the desired fraction.

Protocol 2: Preparative Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent (gradient elution) or using a single solvent system (isocratic elution).

  • Fraction Collection: Collect fractions of the eluate and analyze them by TLC or HPLC to identify those containing the target compound.

Data Presentation

Table 1: Effect of Extraction Solvent on Yield and Purity of a Hypothetical this compound Isolate

Extraction SolventCrude Extract Yield ( g/100g )Initial Purity of this compound (%)
Hexane1.215
Ethyl Acetate3.540
Methanol8.125

Table 2: Comparison of Purification Techniques for a Hypothetical this compound Isolate

Purification StepPurity of this compound (%)Recovery of this compound (%)
Crude Extract40100
Silica Gel Column Chromatography8570
Preparative HPLC>9880 (of the 70% recovered)

Visualizations

experimental_workflow raw_material Raw Biological Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography crude_extract->fractionation semi_pure Semi-Pure Fractions fractionation->semi_pure hplc Preparative HPLC semi_pure->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

troubleshooting_workflow start Low Purity After Initial Purification check_tlc Review TLC Data start->check_tlc optimize_column Optimize Column Conditions (e.g., solvent gradient, loading) check_tlc->optimize_column Good Separation orthogonal_method Employ Orthogonal Method (e.g., reversed-phase) check_tlc->orthogonal_method Poor Separation final_purity High Purity Achieved optimize_column->final_purity orthogonal_method->final_purity

Caption: Decision tree for troubleshooting low purity of this compound isolates.

signaling_pathway This compound This compound receptor Target Receptor This compound->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Induces

Caption: Hypothetical signaling pathway activated by pure this compound.

References

Technical Support Center: Stabilizing Cyclomusalenone for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Cyclomusalenone. Given the compound's presumed classification within the cyclopentenone family, this guidance is based on established knowledge of stabilizing and handling structurally similar molecules, such as cyclopentenone prostaglandins (cyPGs), to ensure reliable and reproducible in-vitro assay results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The presumed cyclopentenone ring in this compound contains a reactive α,β-unsaturated carbonyl group. This functional group is susceptible to nucleophilic attack by components in the assay medium, leading to degradation or modification of the compound over time. This reactivity is also often linked to its biological activity.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: It is recommended to prepare high-concentration stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[2] It is crucial to minimize the final concentration of the organic solvent in the cell culture medium, typically keeping it below 0.5%, to prevent solvent-induced cytotoxicity.[2]

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to compound degradation. Protect the solutions from light.

Q4: I'm observing a decrease in this compound activity over the course of my multi-day experiment. What could be the cause?

A4: The concentration of cyclopentenone-containing compounds can decrease rapidly in cell culture medium. For instance, studies with 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a well-known cyclopentenone prostaglandin, have shown a significant reduction in its free concentration in culture medium within hours.[3] For long-term experiments, it is advisable to perform more frequent media changes with freshly prepared this compound to maintain a consistent concentration.[2][3]

Q5: Can I do anything to improve the solubility of this compound in my cell culture medium?

A5: To improve solubility, you can try pre-warming the cell culture medium to 37°C before adding the this compound stock solution.[2] Additionally, brief sonication of the stock solution before dilution may aid in dissolution.[2] For particularly challenging compounds, a protocol involving pre-incubation with pre-warmed fetal bovine serum (FBS) before dilution into the full medium volume has been shown to improve the solubility of some poorly soluble compounds.[2]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium
Possible Cause Troubleshooting Step
Poor aqueous solubilityPrepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration remains non-toxic to the cells (typically <0.5%).[2]
Saturation in mediumPre-warm the cell culture medium to 37°C before adding the compound.[2]
Compound degradationVisually inspect for precipitation at different time points under a microscope. Consider the possibility that the precipitate is a degradation product.
Issue 2: High Variability in Assay Results
Possible Cause Troubleshooting Step
Inconsistent compound concentration due to instabilityFor long-duration experiments, replace the medium with freshly prepared this compound at regular intervals (e.g., every 8-12 hours).[3]
Pipetting errors with small volumes of stock solutionUse calibrated pipettes and ensure proper pipetting technique. Prepare an intermediate dilution of the stock solution to work with larger volumes.
Cell line sensitivityDifferent cell lines can exhibit varying sensitivities to a compound.[2] Ensure consistent cell passage number and confluency.
Issue 3: Unexpected Cytotoxicity

| Possible Cause | Troubleshooting Step | | High concentration of organic solvent | Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line (typically <0.5%).[2] | | Inherent toxicity of the cyclopentenone ring | The reactive cyclopentenone ring can be toxic to cells at higher concentrations or with prolonged exposure.[3] Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time. | | Compound impurities | Ensure the purity of your this compound stock using analytical methods like HPLC or LC-MS. |

Data Presentation: Stability of a Model Cyclopentenone Compound in Cell Culture Medium

The following table summarizes hypothetical stability data for a compound with a cyclopentenone structure, like this compound, in a standard cell culture medium (DMEM with 10% FBS) at 37°C.

Time (hours)Concentration (µM)Percent Remaining
010.0100%
17.272%
44.545%
82.828%
240.99%

Note: This data is illustrative and intended to highlight the potential for rapid degradation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the rate of degradation of this compound in a cell-free culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to a final concentration of 10 µM.

  • Immediately collect a sample (t=0) and store it at -80°C.

  • Incubate the remaining medium at 37°C in a 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 1, 4, 8, and 24 hours) and store them at -80°C until analysis.

  • Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Protocol 2: General Cell-Based Assay with this compound

Objective: To evaluate the biological activity of this compound on a specific cellular pathway (e.g., NF-κB activation).

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Stimulating agent (e.g., TNF-α to activate NF-κB)

  • Assay reagents (e.g., luciferase reporter assay kit, antibodies for Western blot)

Methodology:

  • Seed cells in an appropriate plate format (e.g., 96-well plate for a reporter assay, 6-well plate for Western blot).

  • Allow cells to adhere and grow overnight.

  • Pre-treat cells with various concentrations of this compound (prepared by diluting the stock in pre-warmed complete medium) for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with the appropriate agent (e.g., TNF-α) for the recommended time.

  • Lyse the cells and perform the downstream analysis (e.g., measure luciferase activity, perform Western blot for phosphorylated IκBα).

  • Analyze the data to determine the effect of this compound on the signaling pathway.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis stock Prepare 10 mM this compound stock in anhydrous DMSO treat Treat cells with This compound stock->treat medium Pre-warm cell culture medium to 37°C medium->treat seed Seed cells and allow to adhere seed->treat stimulate Stimulate with agonist (e.g., TNF-α) treat->stimulate lyse Lyse cells stimulate->lyse assay Perform downstream assay (e.g., Western Blot, Reporter Assay) lyse->assay data Data Analysis assay->data

Caption: Experimental workflow for a cell-based assay with this compound.

nfkb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene Gene Transcription (Inflammatory Genes) nucleus->gene initiates cyclo This compound cyclo->ikk inhibits cyclo->nfkb inhibits translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Cyclomusalenone Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during the crystallization of Cyclomusalenone and provides systematic approaches to resolve them.

Q1: No crystals are forming in my experiment. What are the potential causes and how can I induce crystallization?

A1: The absence of crystal formation is a frequent challenge, often stemming from issues with supersaturation, nucleation, or the purity of the compound.

Troubleshooting Steps:

  • Ensure Supersaturation: A supersaturated solution is a prerequisite for crystallization. If your solution is too dilute, crystals will not form.

    • Action: Slowly evaporate the solvent to increase the concentration of this compound. This can be done by leaving the container partially open in a fume hood or by using a gentle stream of nitrogen.

  • Promote Nucleation: Crystal growth begins with nucleation, the initial formation of a stable crystalline entity.

    • Action 1: Scratching. Use a glass rod to gently scratch the inside surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.

    • Action 2: Seeding. Introduce a tiny crystal of pure this compound (a "seed crystal") into the supersaturated solution. If no seed crystals are available, a small amount of the crude solid can sometimes initiate crystallization.

    • Action 3: Lower Temperature. Gradually decrease the temperature of the solution. If at room temperature, try moving it to a refrigerator and then a freezer. Slow cooling is often key to forming high-quality crystals.

  • Check Purity: Impurities can inhibit crystal growth or lead to the formation of oils.[1]

    • Action: Consider an additional purification step for your sample, such as column chromatography or a preliminary recrystallization from a different solvent system.

Q2: My compound has "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystal. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that particular solvent, or when significant impurities are present.

Troubleshooting Steps:

  • Increase Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution before it has a chance to form an ordered crystal lattice.

    • Action: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (5-10% more) and allow it to cool slowly.

  • Slow Down the Cooling Rate: Rapid cooling can shock the system, leading to oil formation instead of crystallization.

    • Action: Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath. Insulating the flask can also help to slow the cooling process.

  • Change the Solvent System: The chosen solvent may not be ideal for crystallization.

    • Action: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Q3: The crystals that formed are very small, like a fine powder, or appear impure. How can I grow larger, higher-quality crystals?

A3: The rapid formation of crystals, often called "crashing out," traps impurities and results in small particle sizes. The goal for high-purity crystals is slow, controlled growth.

Troubleshooting Steps:

  • Increase the Amount of Solvent: Using the bare minimum of solvent can lead to rapid precipitation upon cooling.

    • Action: Re-heat the solution to redissolve the solid and add a small excess of the solvent. This will keep the compound in solution for a longer period during cooling, allowing for more orderly crystal growth.

  • Slow the Cooling Process: A slower cooling rate provides more time for molecules to arrange themselves into a well-defined crystal lattice.

    • Action: An ideal crystallization process should see crystal growth over a period of 20 minutes or more. Avoid placing the hot flask directly into an ice bath. Allow it to cool gradually to room temperature first.

  • Consider a Different Crystallization Technique: Methods like vapor diffusion or solvent layering can promote slower crystal growth.

    • Action: See the Experimental Protocols section for detailed methodologies on these techniques.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; high boiling point allows for a large temperature gradient.
Ethanol7824.5A versatile solvent, often used in combination with water or hexane.
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.
Acetone5620.7A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate776.0A moderately polar solvent, often used in combination with nonpolar solvents like hexane.
Dichloromethane409.1A good solvent for a wide range of organic compounds, but its high volatility can be a challenge.
Hexane691.9A nonpolar solvent, often used as an anti-solvent with more polar solvents.
Toluene1112.4A nonpolar solvent with a high boiling point, useful for compounds that require high temperatures to dissolve.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of a suitable hot solvent until the solid just dissolves.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. To slow the cooling further, the flask can be placed in an insulated container.

  • Crystal Growth: Once at room temperature, if crystal growth is not sufficient, transfer the flask to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Vapor Diffusion

  • Preparation: Dissolve the this compound sample in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene, acetonitrile). Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid). Add a more volatile anti-solvent (a solvent in which the compound is insoluble, such as hexane or ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial, gradually decreasing the solubility of the this compound and promoting slow crystal growth.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals as described in Protocol 1.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Crystallization start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oiled Out small_impure Small/Impure Crystals check_crystals->small_impure Small/Impure end High-Quality Crystals Obtained check_crystals->end Yes increase_concentration Increase Concentration (Evaporate Solvent) no_crystals->increase_concentration add_solvent Re-heat and Add More Solvent oiling_out->add_solvent increase_solvent Increase Solvent Volume small_impure->increase_solvent induce_nucleation Induce Nucleation (Scratch, Seed, Lower Temp) check_purity Check Purity (Further Purification Needed?) induce_nucleation->check_purity increase_concentration->induce_nucleation slow_cooling Slow Down Cooling Rate add_solvent->slow_cooling change_solvent Change Solvent System slow_cooling->change_solvent increase_solvent->slow_cooling

Caption: Troubleshooting workflow for common crystallization issues.

G Key Factors Influencing Crystallization crystallization Successful Crystallization supersaturation Supersaturation supersaturation->crystallization nucleation Nucleation nucleation->crystallization crystal_growth Crystal Growth crystal_growth->crystallization purity Compound Purity purity->supersaturation purity->nucleation purity->crystal_growth solvent Solvent System solvent->supersaturation solvent->crystal_growth temperature Temperature Gradient temperature->supersaturation temperature->nucleation cooling_rate Cooling Rate cooling_rate->crystal_growth agitation Agitation/Vibration agitation->nucleation

References

Technical Support Center: Optimizing Reaction Conditions for Cyclomusalenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and application of Cyclomusalenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and its derivatives?

A1: The most prevalent and straightforward method for synthesizing this compound and its analogues is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted cyclohexanone with an appropriate aromatic aldehyde.

Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Inadequate deprotonation of the cyclohexanone, inappropriate reaction temperature, or insufficient reaction time can all contribute. Consider optimizing the base concentration and reaction time. Additionally, ensuring the purity of your starting materials, particularly the aldehyde, is crucial as impurities can hinder the reaction.

Q3: My final product is a sticky, oily substance instead of a crystalline solid. How can I purify it?

A3: The formation of a gummy or oily product is a common issue, often due to the presence of unreacted starting materials or byproducts. Purification can typically be achieved through column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., hexane/ethyl acetate). Following chromatography, recrystallization from a suitable solvent, such as ethanol, can help in obtaining a crystalline product.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A common mobile phase for this analysis is a mixture of hexane and ethyl acetate.

Q5: What are the key signaling pathways modulated by this compound derivatives?

A5: this compound and related cyclohexenone derivatives have been shown to exhibit anti-inflammatory and anti-cancer activities. These effects are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some evidence also suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst (base).2. Insufficient reaction temperature or time.3. Impure starting materials.1. Use a fresh solution of a strong base (e.g., NaOH or KOH).2. Gradually increase the reaction temperature and monitor the reaction for a longer duration using TLC.3. Purify the aldehyde and cyclohexanone starting materials before the reaction.
Presence of Unreacted Starting Materials in Product 1. Incomplete reaction.2. Inappropriate stoichiometry of reactants.1. Extend the reaction time or increase the temperature.2. Use a slight excess of the aldehyde to ensure complete consumption of the cyclohexanone.
Formation of Multiple Products (by TLC) 1. Side reactions due to strong base.2. Self-condensation of the cyclohexanone.1. Use a milder base or lower the reaction temperature.2. Slowly add the cyclohexanone to the reaction mixture containing the aldehyde and base.
Difficulty in Product Crystallization 1. Presence of impurities.2. Inappropriate crystallization solvent.1. Purify the crude product using column chromatography before attempting recrystallization.2. Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) for recrystallization.

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones.

Materials:

  • Substituted cyclohexanone (1 equivalent)

  • Aromatic aldehyde (2.2 equivalents)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.5 equivalents)

  • Ethanol (or solvent-free)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • In a round-bottom flask, dissolve the substituted cyclohexanone and the aromatic aldehyde in a minimal amount of ethanol. For a solvent-free approach, grind the solid reactants together in a mortar and pestle.

  • Prepare a solution of NaOH or KOH in water and add it dropwise to the reaction mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours or until TLC indicates the completion of the reaction.

  • Upon completion, pour the reaction mixture into cold water.

  • Acidify the mixture with 1M HCl to a neutral pH.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of cyclohexenone derivatives based on analogous reactions.

Entry Cyclohexanone Derivative Aldehyde Base Solvent Time (h) Yield (%) Reference
1CyclohexanoneBenzaldehydeNaOHNone0.595[1]
24-Methylcyclohexanone4-ChlorobenzaldehydeKOHEthanol488N/A
3Cyclohexanone4-MethoxybenzaldehydeNaOHEthanol392N/A

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

LowYieldTroubleshooting start Low Product Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_base Confirm Base Activity and Concentration check_reagents->check_base Reagents Pure end_fail Persistent Low Yield check_reagents->end_fail Reagents Impure check_conditions Optimize Reaction Conditions (Time, Temp) check_base->check_conditions Base is Active check_base->end_fail Base is Inactive purification Analyze Purification Strategy check_conditions->purification Conditions Optimized check_conditions->end_fail Suboptimal Conditions end_success Improved Yield purification->end_success Effective Purification purification->end_fail Ineffective Purification

A flowchart for diagnosing and resolving low product yields.

Experimental Workflow for this compound Derivative Synthesis

A step-by-step workflow for the synthesis and purification.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound Derivatives

NFkB_Pathway cluster_cytoplasm Cytoplasm cytokine Pro-inflammatory Stimulus (e.g., TNF-α) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene Pro-inflammatory Gene Expression nucleus->gene activates This compound This compound Derivative This compound->IKK inhibits

Proposed mechanism of anti-inflammatory action.

References

Addressing off-target effects of Cyclomusalenone in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cyclomusalenone in cell lines. Our aim is to help you address potential challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the novel kinase, Cyclo-Kinase 1 (CK1). It competitively binds to the ATP-binding pocket of CK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the CK1 signaling cascade, which is known to be involved in cell proliferation and survival pathways.

Q2: What are the known off-target effects of this compound?

A2: While this compound is designed for high selectivity towards CK1, cross-reactivity with other kinases containing structurally similar ATP-binding sites can occur, particularly at higher concentrations. Preliminary screening has indicated potential weak inhibition of SRC family kinases and MAP kinases. Researchers should empirically determine the optimal concentration to minimize these off-target effects in their specific cell line. It is generally known that small molecules can exhibit off-target effects that may confound the design of specific chemical inhibitors.[1]

Q3: My cells are showing unexpected morphological changes and high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line.

  • Off-Target Toxicity: The observed cytotoxicity may be due to the inhibition of an unknown, essential kinase in your cell line.[1][2] Consider performing a rescue experiment by overexpressing a resistant form of the target kinase.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Always include a vehicle-only control in your experiments.

Q4: I am not observing the expected downstream effects on the signaling pathway after treating my cells with this compound. What should I do?

A4: This could be due to several reasons:

  • Suboptimal Concentration: You may be using a concentration that is too low to achieve effective inhibition. Refer to your dose-response data and consider using a concentration at or above the IC50 value. It is often recommended to use a concentration 5 to 10 times higher than the known Ki or IC50 values to completely inhibit enzyme activity.

  • Inactive Compound: Ensure the proper storage and handling of this compound to prevent degradation.

  • Cellular Context: The signaling pathway you are investigating may have compensatory mechanisms in your specific cell line that bypass the inhibition of CK1.

  • Experimental Timing: The time points you have chosen for analysis may not be optimal for observing the desired effect. A time-course experiment is recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells in a cell viability assay. Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate, or fill them with sterile PBS. Ensure thorough but gentle mixing of reagents in each well.
Inconsistent results in Western blot analysis for target phosphorylation. Issues with sample preparation, antibody quality, or transfer efficiency.Ensure consistent protein loading by performing a protein quantification assay. Validate your primary antibody for specificity. Optimize transfer conditions and use a loading control to normalize your data.
High background signal in a kinase assay. Non-specific binding of antibodies or substrates, or presence of interfering substances in the cell lysate.Use a specific blocking buffer and optimize antibody concentrations. Consider using a more purified enzyme source or lysate. Ensure that your assay buffer is compatible with the detection method.
False-positive or false-negative results in a high-throughput screen. Assay artifacts, compound interference with the detection method, or off-target effects.Run appropriate controls, including positive and negative controls, as well as a counter-screen to identify compounds that interfere with the assay technology. Validate hits using orthogonal assays.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Adherent or suspension cell line of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-CK1 Substrate

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of a known CK1 substrate.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound

  • Stimulating agent (if required to induce phosphorylation)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-substrate, anti-total-substrate, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat with various concentrations of this compound or vehicle for a specified time. If necessary, stimulate the cells to induce phosphorylation of the target substrate.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and the loading control.

Quantitative Data

Table 1: Hypothetical IC50 Values of this compound against a Panel of Kinases

KinaseIC50 (nM)
CK1 (On-Target) 15
SRC850
LYN1200
FYN1500
MEK1>10,000
ERK2>10,000
AKT1>10,000

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.5
A549 (Lung Cancer)1.2
HCT116 (Colon Cancer)0.8
U87-MG (Glioblastoma)2.5
HEK293 (Non-cancerous)>25

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CK1 CK1 ERK->CK1 Substrate Substrate CK1->Substrate pSubstrate pSubstrate CK1->pSubstrate Substrate->pSubstrate P Transcription_Factors Transcription_Factors pSubstrate->Transcription_Factors This compound This compound This compound->CK1 Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on CK1.

Experimental_Workflow Start Start Hypothesis Hypothesis: This compound has off-target effects Start->Hypothesis Kinome_Scan In vitro Kinome Scan Hypothesis->Kinome_Scan Cell-based_Assay Cell-based Phenotypic Screen Hypothesis->Cell-based_Assay Identify_Hits Identify Potential Off-Targets Kinome_Scan->Identify_Hits Cell-based_Assay->Identify_Hits Target_Validation Target Validation (e.g., CRISPR/siRNA) Identify_Hits->Target_Validation Mechanism_Study Mechanism of Action Studies Target_Validation->Mechanism_Study End End Mechanism_Study->End

Caption: Experimental workflow for identifying and validating off-target effects of this compound.

Troubleshooting_Flowchart Start Unexpected Cytotoxicity Check_Concentration Is concentration within expected range? Start->Check_Concentration Dose_Response Perform Dose-Response Curve (MTT Assay) Check_Concentration->Dose_Response No Check_Vehicle_Control Is vehicle control showing toxicity? Check_Concentration->Check_Vehicle_Control Yes Solvent_Issue Solvent Toxicity Issue: Reduce solvent concentration Check_Vehicle_Control->Solvent_Issue Yes Off_Target_Hypothesis Hypothesize Off-Target Toxicity Check_Vehicle_Control->Off_Target_Hypothesis No Rescue_Experiment Perform Rescue Experiment (e.g., overexpress target) Off_Target_Hypothesis->Rescue_Experiment Off_Target_Confirmed Off-Target Effect Likely Rescue_Experiment->Off_Target_Confirmed Rescue Successful On_Target_Toxicity On-Target Toxicity in this Cell Line Rescue_Experiment->On_Target_Toxicity Rescue Fails

Caption: Troubleshooting flowchart for unexpected cytotoxicity observed with this compound treatment.

References

Technical Support Center: Enhancing the Bioavailability of Cyclomusalenone

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of Cyclomusalenone?

A1: The oral bioavailability of a compound like this compound is primarily limited by two factors:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. For a drug to be absorbed, it must first be in a dissolved state.[1]

  • Poor Permeability: The dissolved compound may not effectively pass through the intestinal membrane into the bloodstream.

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[2]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?

A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. It helps in predicting a drug's in vivo absorption characteristics. Knowing the BCS class of this compound is crucial for selecting the most appropriate bioavailability enhancement strategy.[1]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most bioavailability enhancement efforts are focused on BCS Class II and IV drugs.[1]

Q3: What are the common strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A3: Several techniques can be employed, broadly categorized as:

  • Physical Modifications: These include particle size reduction techniques like micronization and nanosuspension to increase the surface area for dissolution.[1]

  • Chemical Modifications: This involves creating prodrugs or forming salts to improve solubility and/or permeability.

  • Formulation Strategies: These include solid dispersions, lipid-based drug delivery systems (e.g., SMEDDS), and complexation with cyclodextrins.[3][4][5]

Troubleshooting Guides

Issue 1: Inconsistent results in in-vitro dissolution studies of our this compound formulation.

  • Possible Cause 1: Polymorphism. this compound may exist in different crystalline forms (polymorphs) with varying solubilities and dissolution rates.

    • Troubleshooting Step: Characterize the solid-state properties of your this compound sample using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify the polymorphic form. Ensure consistency of the form across batches.

  • Possible Cause 2: Agglomeration of particles. Even with reduced particle size, particles may re-aggregate, reducing the effective surface area.

    • Troubleshooting Step: Incorporate surfactants or wetting agents in your dissolution medium or formulation to prevent particle agglomeration.

Issue 2: Poor in-vivo efficacy of this compound despite good in-vitro dissolution.

  • Possible Cause 1: First-pass metabolism. The drug is being absorbed but then rapidly metabolized by the liver. For instance, the muscle relaxant cyclobenzaprine is extensively metabolized by cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6).[6][7]

    • Troubleshooting Step: Conduct a pharmacokinetic study to determine the levels of this compound and its metabolites in plasma. Consider co-administration with a known inhibitor of the relevant metabolizing enzymes (if ethically and therapeutically viable) or developing a formulation that bypasses the liver (e.g., buccal or transdermal).

  • Possible Cause 2: P-glycoprotein (P-gp) efflux. The compound is being actively transported back into the intestinal lumen by efflux pumps like P-gp.

    • Troubleshooting Step: Perform in-vitro permeability studies using Caco-2 cell monolayers to assess the potential for P-gp efflux. If confirmed, consider co-formulating with a P-gp inhibitor.

Quantitative Data Summary

The following tables provide a hypothetical comparison of different bioavailability enhancement strategies for "this compound," with some data modeled on analogous compounds for illustrative purposes.

Table 1: Physicochemical Properties of this compound (Hypothetical)

PropertyValueSignificance
Molecular Weight350.45 g/mol Influences diffusion and permeability.
LogP4.2High value suggests poor aqueous solubility.
Aqueous Solubility< 0.01 mg/mLIndicates the need for solubility enhancement.
pKa8.5 (weak base)Solubility will be pH-dependent.

Table 2: Comparison of Bioavailability Enhancement Formulations (Hypothetical Data)

FormulationParticle SizeCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Unformulated Drug> 50 µm25 ± 54.0 ± 0.5250 ± 50100
Micronized Drug2-5 µm55 ± 82.5 ± 0.5550 ± 70220
Nanosuspension200-400 nm90 ± 121.5 ± 0.3950 ± 110380
Solid DispersionN/A110 ± 151.0 ± 0.21200 ± 150480

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Preparation of Milling Medium: Prepare a 1% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Dispersion: Disperse 5% (w/v) of this compound powder in the stabilizer solution.

  • Milling: Transfer the dispersion to a planetary ball mill with zirconium oxide grinding beads (0.5 mm diameter).

  • Milling Parameters: Mill at 600 rpm for 24 hours, with intermittent cooling to prevent degradation.

  • Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size using dynamic light scattering (DLS).

  • Harvesting: Once the desired particle size is achieved, separate the nanosuspension from the grinding beads by filtration.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In-Vitro Dissolution Testing of Solid Dispersion Formulation

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare 900 mL of simulated gastric fluid (pH 1.2) without pepsin.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Paddle Speed: Set the paddle speed to 75 rpm.

  • Sample Introduction: Introduce the solid dispersion formulation equivalent to 20 mg of this compound into the dissolution vessel.

  • Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC-UV method.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Studies raw_drug Raw this compound formulation Bioavailability Enhancement (e.g., Nanosuspension) raw_drug->formulation dissolution Dissolution Studies formulation->dissolution permeability Caco-2 Permeability formulation->permeability pk_study Pharmacokinetic (PK) Studies dissolution->pk_study permeability->pk_study pd_study Pharmacodynamic (PD) Studies pk_study->pd_study

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway This compound This compound (Hypothetical Target) Receptor Serotonin Receptor (e.g., 5-HT2) This compound->Receptor Antagonism Brainstem Brainstem Nuclei Receptor->Brainstem Modulation MotorNeuron Alpha/Gamma Motor Neurons Brainstem->MotorNeuron Reduced Firing Muscle Skeletal Muscle MotorNeuron->Muscle Decreased Contraction

References

Resolving analytical challenges in Cyclomusalenone detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Cyclomusalenone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: Due to the likely chemical structure of this compound as a cyclic ketone, the recommended analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is particularly useful for achieving high sensitivity and selectivity, especially in complex matrices.[1][3]

Q2: I am observing poor peak shape and tailing in my HPLC analysis of this compound. What could be the cause?

A2: Poor peak shape can be attributed to several factors. One common cause is the interaction of the analyte with active sites on the HPLC column. Using a column with low silanol activity, such as a Newcrom R1, can mitigate this issue.[4] Additionally, ensure that the mobile phase is compatible with your analyte and column. For instance, if using a reverse-phase method, ensure the organic solvent composition is optimal.

Q3: My this compound signal is inconsistent or has disappeared in my LC-MS analysis. What should I check?

A3: Inconsistent signal in LC-MS can be due to ion suppression from matrix components. A robust sample preparation method, such as solid-phase extraction (SPE), can help clean up the sample and reduce matrix effects.[5] Also, check for the stability of this compound in your sample and standard solutions. Degradation can lead to a loss of signal over time. It is also important to ensure the mass spectrometer source is clean and that the ionization parameters are optimized for this compound.

Q4: How can I differentiate between isomers of this compound?

A4: Differentiating isomers can be challenging.[1] High-resolution mass spectrometry (e.g., LC-TOF-MS) can provide accurate mass measurements to help confirm elemental composition.[1] Chromatographic separation is key; optimizing the HPLC or GC method, including the column type and temperature gradient, can help resolve isomers. In GC-MS, the fragmentation patterns of isomers may also show subtle differences that can be used for identification.[6]

Q5: Where can I obtain a certified reference standard for this compound?

A5: As this compound may be a novel or specialized compound, a commercial certified reference standard may not be readily available. You may need to synthesize and characterize the standard in-house. For structurally similar compounds like cyclohexanone, analytical standards are available from suppliers like Sigma-Aldrich and AccuStandard.[7][8][9] These can be useful as starting points for method development.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during this compound analysis.

Issue 1: Poor Peak Resolution in GC-MS Analysis

Symptoms:

  • Co-elution of this compound with other matrix components.

  • Inability to separate this compound from its isomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inadequate Chromatographic Separation Optimize the GC temperature program. Try a slower temperature ramp or an isothermal hold at a specific temperature.[6]A slower ramp rate increases the interaction time of the analyte with the stationary phase, potentially improving separation.
Use a more polar GC column.A column with a different stationary phase chemistry can provide different selectivity for your analytes.[6]
Analyte Derivatization If this compound has active functional groups, consider derivatization to improve volatility and chromatographic behavior.Derivatization can alter the retention time and peak shape of an analyte, aiding in its separation from interfering compounds.[6]
Mass Spectrometer Resolution Use extracted ion chromatograms (EICs) to selectively monitor for characteristic ions of this compound and its isomers.EICs can help to distinguish between co-eluting compounds if they have different mass spectra.[6]
Issue 2: Low Recovery During Sample Preparation

Symptoms:

  • Low signal intensity for this compound in the final extract compared to a direct injection of a standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inefficient Extraction Evaluate different extraction solvents. For cyclic phenones, hexane has been used effectively.[1]The choice of solvent is critical for efficient extraction from the sample matrix.
Optimize the extraction technique (e.g., vortexing time, centrifugation speed).[1]Ensuring thorough mixing and separation of phases is essential for good recovery.
Analyte Instability Investigate the stability of this compound under your extraction conditions (pH, temperature).The compound may be degrading during the sample preparation process.
Matrix Effects in SPE Ensure the SPE cartridge is appropriate for your analyte and matrix. Optimize the wash and elution steps.Improper SPE conditions can lead to loss of the analyte or co-elution of interfering substances.[5]

Experimental Protocols

Protocol 1: Generic HPLC-MS/MS Method for this compound Analysis

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add 1 mL of hexane.[1]

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 15 minutes to separate the phases.[1]

    • Carefully transfer the hexane layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[4][10]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for this compound.

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]+) and select 2-3 product ions for quantification and confirmation.

Protocol 2: Generic GC-MS Method for this compound Analysis
  • Sample Preparation (as above)

  • GC Conditions:

    • Column: A mid-polar column like a HP-5MS is often suitable.[6]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.[6][11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Sample Aqueous Sample Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC GC GC Separation Reconstitution->GC MS Mass Spectrometry (MS or MS/MS) HPLC->MS GC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic Problem Analytical Issue (e.g., Poor Peak Shape, Low Signal) Check_Sample_Prep Review Sample Preparation (Extraction, Cleanup) Problem->Check_Sample_Prep Check_Chroma Review Chromatography (Column, Mobile/Gas Phase, Gradient) Problem->Check_Chroma Check_MS Review MS Parameters (Source, Ionization, Transitions) Problem->Check_MS Solution Optimized Method Check_Sample_Prep->Solution Check_Chroma->Solution Check_MS->Solution

Caption: Logical troubleshooting flow for analytical issues.

References

Minimizing degradation of Cyclomusalenone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Cyclomusalenone during storage. The following troubleshooting guides and FAQs address potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: While specific data for this compound is limited, the stability of natural compounds is generally influenced by several key environmental factors.[1][2] These include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light: Exposure to UV and visible light can lead to photodegradation.[2]

  • pH: Variations in pH can alter molecular structures and reduce stability.[2]

  • Oxygen: The presence of oxygen can promote oxidation, leading to degradation.[2][3]

  • Humidity: Moisture can facilitate hydrolysis and microbial growth, which can degrade the compound.[2]

Q2: What are the initial signs of this compound degradation?

A2: Degradation of this compound may be indicated by a change in its physical appearance, such as a color shift from colorless to pale yellow over time. For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) should be employed to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q3: What are the recommended long-term storage conditions for this compound?

A3: Based on general best practices for storing natural compounds, long-term storage of this compound should be in a cool, dark, and dry environment.[4][5] Specifically, storing the compound at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating analytical method, typically HPLC with UV or mass spectrometry detection, is essential for monitoring the stability of this compound. This involves analyzing the sample at regular intervals and quantifying the amount of this compound remaining, as well as any degradation products that may have formed.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Problem: Unexpected degradation of this compound is observed in my experimental results.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the storage temperature has been consistently maintained.

    • Check if the sample has been protected from light.

    • Ensure the container is properly sealed to prevent exposure to oxygen and humidity.

  • Review Experimental Protocol:

    • Examine the pH of all solutions used in your experiment.

    • Assess the potential for interaction with other reagents in your experimental setup.

    • Consider the duration of the experiment and whether the compound is stable under those conditions.

  • Analyze for Degradation Products:

    • Use a validated stability-indicating analytical method (e.g., HPLC-MS) to identify and quantify any degradation products.

    • The profile of the degradation products can provide clues about the degradation pathway.

The following flowchart outlines a logical approach to troubleshooting unexpected degradation:

G Troubleshooting Flowchart for Unexpected Degradation A Unexpected Degradation Observed B Verify Storage Conditions (Temp, Light, Atmosphere) A->B C Were Storage Conditions Optimal? B->C D Implement Correct Storage Procedures C->D No E Review Experimental Protocol (pH, Reagents, Duration) C->E Yes K Problem Resolved D->K F Is Protocol a Potential Cause? E->F G Modify Experimental Protocol F->G Yes H Perform Forced Degradation Study F->H No G->K I Characterize Degradants (LC-MS, NMR) H->I J Identify Degradation Pathway I->J J->K

Caption: Troubleshooting flowchart for unexpected degradation.

Factors Affecting this compound Stability

The following table summarizes the key factors known to affect the stability of natural compounds, which should be considered for this compound.

FactorPotential Effect on this compoundMitigation Strategy
Temperature Increased degradation rateStore at low temperatures (-20°C or below)
Light PhotodegradationStore in amber vials or protect from light
pH Acid or base-catalyzed hydrolysisMaintain neutral pH; use appropriate buffers
Oxygen OxidationStore under an inert atmosphere (argon, nitrogen)
Humidity HydrolysisStore in a desiccated environment; use tightly sealed containers

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a developed HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each condition.

The general workflow for a forced degradation study is illustrated below:

G Forced Degradation Study Workflow A Prepare this compound Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Analyze by Stability-Indicating Method C->D E Identify and Quantify Degradation Products D->E F Determine Degradation Kinetics and Pathways E->F

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.

1. Instrument and Columns:

  • Use an HPLC system with a UV detector or a mass spectrometer.

  • Screen different columns (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water.

  • Add modifiers like formic acid or ammonium acetate to improve peak shape and resolution.

3. Method Optimization:

  • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

  • The injection volume should be adjusted to obtain a good signal-to-noise ratio.

4. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Specificity is confirmed by analyzing the stressed samples from the forced degradation study and ensuring that all degradation product peaks are well-resolved from the parent peak.

Hypothetical Degradation Pathway of this compound

While the exact degradation pathways of this compound are yet to be determined, a hypothetical pathway can be proposed based on the chemistry of similar cyclic ketones. Oxidation is a common degradation route for such compounds.

G Hypothetical Oxidation Pathway of this compound A This compound C Epoxide Intermediate A->C Oxidation B Oxidizing Agent (e.g., H₂O₂) B->C E Diol Product C->E Hydrolysis D Hydrolysis D->E G Ring-Opened Product (e.g., Dicarboxylic Acid) E->G Further Oxidation F Further Oxidation F->G

Caption: Hypothetical oxidation pathway of this compound.

References

Technical Support Center: Cyclomusalenone Cytotoxicity Reduction Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclomusalenone. The information aims to address potential issues related to its cytotoxicity and provide strategies for mitigation.

Disclaimer: this compound, also known as 31-Norcyclolaudenone, is a natural product isolated from Musa sapientum.[1] Detailed public information regarding its specific mechanism of action and cytotoxicity is limited. The strategies and protocols described below are based on general principles of cytotoxicity reduction for natural products and data from structurally related compounds. These should be considered as starting points for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical structure?

This compound is a triterpenoid natural product with the chemical formula C30H48O.[2] It belongs to the class of cycloartanols and their derivatives.[3]

Chemical Structure of this compound (31-Norcyclolaudenone):

Figure 1: Chemical structure of this compound.

Q2: What is known about the cytotoxicity of this compound?

While specific cytotoxicity data for this compound is not extensively published, many triterpenoids and cyclohexanone derivatives exhibit cytotoxic activity against various cell lines.[4][5] It is plausible that this compound also possesses cytotoxic properties that could be beneficial in an anti-cancer context but may also pose challenges for therapeutic development due to off-target effects.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

The exact mechanism is not well-elucidated. However, based on the activities of similar compounds, potential mechanisms could include:

  • Induction of Apoptosis: Many cytotoxic natural products trigger programmed cell death.

  • Generation of Reactive Oxygen Species (ROS): Oxidative stress is a common mechanism of drug-induced cytotoxicity.

  • Inhibition of Key Cellular Enzymes: Triterpenoids are known to interact with various cellular targets.

  • Disruption of Cell Membrane Integrity.

Q4: What are the primary strategies to reduce the cytotoxicity of this compound?

The main approaches to mitigate the cytotoxicity of a compound like this compound can be categorized as:

  • Formulation-Based Strategies: Encapsulating the compound in a drug delivery system to control its release and biodistribution.

  • Chemical Modification Strategies: Synthesizing analogues of the parent compound to improve its therapeutic index.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High cytotoxicity observed in preliminary in vitro assays, even at low concentrations. The inherent toxicity of the compound.1. Perform dose-response and time-course experiments to determine the IC50 value accurately.2. Consider nanoformulation strategies (e.g., liposomes, nanoparticles) to improve targeted delivery and reduce off-target effects.3. Evaluate the cytotoxicity in a panel of cell lines, including non-cancerous cells, to assess selectivity.
Poor aqueous solubility of this compound leading to inconsistent experimental results. This compound is a lipophilic molecule.1. Use a suitable organic solvent (e.g., DMSO, ethanol) for initial stock solutions.2. For cell-based assays, ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).3. Employ formulation strategies such as encapsulation in cyclodextrins or liposomes to enhance aqueous solubility.
Difficulty in translating in vitro efficacy to in vivo models due to systemic toxicity. Off-target effects and unfavorable pharmacokinetic properties.1. Develop a targeted drug delivery system to increase accumulation at the desired site.2. Investigate the synthesis of prodrugs or analogues with potentially lower systemic toxicity.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound and its Formulations

The following table provides a hypothetical example of how to present quantitative cytotoxicity data. Actual experimental values should be determined for your specific cell lines and conditions.

Compound/Formulation Cell Line A (Cancer) Cell Line B (Cancer) Cell Line C (Non-cancerous) Selectivity Index (SI) vs. Cell Line C
This compound5 µM8 µM10 µM2 (for Cell Line A)
Liposomal this compound7 µM10 µM50 µM7.1 (for Cell Line A)
Cyclodextrin-Cyclomusalenone Complex6 µM9 µM40 µM6.7 (for Cell Line A)

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI indicates greater selectivity for cancer cells.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol outlines the determination of the cytotoxic effects of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Target cell lines (cancerous and non-cancerous)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Preparation of Liposomal this compound

This protocol describes a thin-film hydration method for encapsulating this compound into liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS by vortexing. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 2: Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound Membrane Cell Membrane Interaction This compound->Membrane ROS Increased ROS Production Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Figure 3: Experimental Workflow for Cytotoxicity Reduction cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Formulation/Modification cluster_2 Phase 3: Re-evaluation A Determine IC50 of free this compound (MTT Assay) B Assess selectivity against non-cancerous cells A->B C Nanoformulation (e.g., Liposomes, Nanoparticles) B->C D Chemical Modification (Analogue Synthesis) B->D E Determine IC50 of modified this compound C->E D->E F Assess selectivity of modified compound E->F G Compare IC50 and Selectivity Index F->G G Figure 4: Strategies to Reduce Cytotoxicity cluster_0 Formulation Strategies cluster_1 Chemical Modification A High Cytotoxicity of this compound B Goal: Reduce Off-Target Cytotoxicity and Enhance Therapeutic Window A->B C Liposomal Encapsulation B->C D Nanoparticle Formulation B->D E Cyclodextrin Complexation B->E F Synthesis of Analogues B->F G Prodrug Development B->G

References

Validation & Comparative

Cyclomusalenone: A Comparative Analysis of Efficacy in the Landscape of α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cyclomusalenone, a naturally occurring triterpenoid with demonstrated hypoglycemic potential, against established α-glucosidase inhibitors currently utilized in the management of type 2 diabetes mellitus. While quantitative efficacy data for this compound is still emerging, this document synthesizes the available preclinical findings and contextualizes them within the broader landscape of existing therapeutic options.

Introduction to this compound

This compound is a natural compound isolated from the peels of Musa balbisiana and Musa sapientum, commonly known as bananas.[1][2][3][4][5] It belongs to the class of triterpenoids, specifically 3-oxo-29-norcycloartanes.[4][5] Preliminary studies have indicated its potential as a hypoglycemic agent, alongside other biological activities such as anti-inflammatory, antibacterial, and antioxidant effects.[2][3][6] The primary focus of this guide is its potential application in diabetes management through the inhibition of α-glucosidase.

Mechanism of Action: α-Glucosidase Inhibition

This compound and the compared existing drugs belong to the class of α-glucosidase inhibitors. These agents act competitively and reversibly to inhibit α-glucosidase enzymes in the brush border of the small intestine.[2][3][7] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. By delaying carbohydrate digestion and absorption, these inhibitors effectively reduce the postprandial increase in blood glucose levels.[1][6][7]

alpha_glucosidase_inhibition_pathway Carbohydrates Complex Carbohydrates (Starch, Disaccharides) AlphaGlucosidase α-Glucosidase Enzymes (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose Absorption into Bloodstream AlphaGlucosidase->Glucose Breakdown Hyperglycemia Postprandial Hyperglycemia Glucose->Hyperglycemia Inhibitors This compound & Other α-Glucosidase Inhibitors Inhibitors->AlphaGlucosidase Inhibition

Figure 1: Mechanism of Action of α-Glucosidase Inhibitors.

Comparative Efficacy

While direct, quantitative data on the α-glucosidase inhibitory activity of this compound is not yet widely available in the reviewed literature, a key preclinical study has provided valuable insight. Research by Smirnova et al. indicated that a synthesized derivative of this compound demonstrated more potent α-glucosidase inhibition than both the parent compound and the established drug, acarbose.[1] This finding suggests that the this compound scaffold holds significant promise for the development of new anti-diabetic agents.

The following table summarizes the available efficacy data for this compound in comparison to approved α-glucosidase inhibitors.

Drug IC50 (α-glucosidase) Clinical Efficacy (HbA1c Reduction) Key Characteristics
This compound Data not available in reviewed literature. A derivative has shown higher potency than acarbose.[1]Not yet determined in clinical trials.Natural product with potential for further chemical modification and optimization.
Acarbose ~262.32 µg/mLMonotherapy: ~0.5-1.0%Widely studied, with established efficacy and safety profiles.[2]
Miglitol Varies by studyMonotherapy: ~0.5-1.0%Structurally similar to glucose; primarily acts on intestinal α-glucosidases.
Voglibose Varies by studyMonotherapy: ~0.5-1.0%Potent inhibitor of α-glucosidases, particularly effective in reducing postprandial glucose spikes.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro α-glucosidase inhibitory activity of a test compound, based on commonly cited methodologies.

In Vitro α-Glucosidase Inhibitory Assay Protocol

Objective: To determine the concentration of a test compound required to inhibit 50% of the α-glucosidase activity (IC50).

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate, pNPG, in phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO), followed by dilution in phosphate buffer.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add a solution of the test compound or positive control at various concentrations.

    • Add the α-glucosidase solution to each well and incubate the mixture at 37°C for a specified period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).

    • Stop the reaction by adding a sodium carbonate solution.

  • Measurement and Calculation:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control is the absorbance of the reaction mixture without the inhibitor.

      • Abs_sample is the absorbance of the reaction mixture with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

experimental_workflow start Start reagents Prepare Reagents: - α-glucosidase - pNPG (Substrate) - Test Compound (this compound) - Positive Control (Acarbose) start->reagents incubation1 Pre-incubate Enzyme with Test Compound/Control (37°C) reagents->incubation1 reaction Add pNPG Substrate to Initiate Reaction (37°C) incubation1->reaction stop Stop Reaction (add Na2CO3) reaction->stop measure Measure Absorbance at 405 nm stop->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Figure 2: Experimental Workflow for α-Glucosidase Inhibition Assay.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel α-glucosidase inhibitors. The enhanced activity of its synthetic derivative underscores the potential for medicinal chemistry efforts to optimize its efficacy. Future research should focus on:

  • Quantitative Efficacy Studies: Determining the specific IC50 value of this compound for α-glucosidase is crucial for a direct and robust comparison with existing drugs.

  • In Vivo Studies: Preclinical animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its potent derivatives.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structural modifications of this compound will help in identifying the key pharmacophores responsible for its α-glucosidase inhibitory activity, paving the way for the design of more potent and selective inhibitors.

References

Cross-Validation of Cyclomusalenone Bioactivity: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing literature reveals a scarcity of specific data for a compound explicitly named "Cyclomusalenone." However, extensive research exists for structurally similar cycloartane triterpenes and cyclohexenone derivatives, with "Cycloeucalenone" being a prominent and closely related example. This guide provides a comparative analysis of the bioactivity of Cycloeucalenone and other relevant cyclohexenone compounds, offering insights into their potential therapeutic applications in oncology and inflammatory diseases.

This publication objectively compares the performance of these compounds across various experimental models, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development.

Comparative Bioactivity Data

The cytotoxic and anti-inflammatory activities of Cycloeucalenone and related cyclohexenone derivatives have been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a basis for cross-model comparison.

Table 1: Cytotoxic Activity of Cyclohexenone Derivatives in Cancer Cell Lines
Compound/AlternativeCell LineAssayIC50 ValueReference CompoundIC50 Value (Reference)
Cyclohexenone Derivative (CA)Glioblastoma (GBM)CCK-8Not specified, but lowest among analogues--
Cyclohexenone Derivative (CHD)Not specifiedNot specifiedNot specifiedAspirin / TramadolNot specified
Other Cyclohexenone DerivativesHCT-116, MCF-7Crystal Violet21.3 ± 4.1 - 28.3 ± 5.1 µMDoxorubicin19.7 ± 3.1 - 22.6 ± 3.9 µM
Table 2: Anti-inflammatory Activity of Cycloeucalenone and Related Compounds
Compound/AlternativeModelKey BioactivityQuantitative DataReference Compound
CycloeucalenoneIn vivo (formalin-induced edema)Reduction of edemaSignificant at 200 mg/kgIbuprofen
Aryl-cyclohexanoneIn vivo (LPS-induced acute lung injury)Reduction of leukocyte migration, MPO activity, NO, and pro-inflammatory cytokinesNot specified-
Cyclohexenone Derivative (CHD)In vitroInhibition of COX-2 and 5-LOX, reduction of TNF-α and IL-1β mRNANot specified-
Cyclopentenone ProstaglandinsIn vitro (Human mesangial cells)Inhibition of IL-1β-induced MCP-1 productionNot specified-

Key Signaling Pathways

Cycloeucalenone and related compounds exert their bioactivity by modulating key signaling pathways involved in inflammation and cancer progression, primarily the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[1] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1] Cyclopentenone prostaglandins have been shown to directly inhibit the IKKβ subunit, thereby preventing NF-κB activation.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB complex NFkB NF-κB Gene Pro-inflammatory Gene Expression NFkB->Gene activates IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases Stimuli Pro-inflammatory Stimuli Stimuli->IKK This compound Cyclopentenone Prostaglandins This compound->IKK inhibits

NF-κB Signaling Inhibition

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Aberrant STAT3 activation is common in many cancers.[2] Inhibition of STAT3 signaling can lead to decreased proliferation and increased apoptosis in cancer cells.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes TargetGenes Target Gene Expression (Proliferation, Survival) pSTAT3->TargetGenes activates Cytokine Cytokine Cytokine->Receptor This compound This compound (potential inhibitor) This compound->STAT3 inhibits (potential)

STAT3 Signaling Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of cyclohexenone derivatives.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Cycloeucalenone) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

MTT Assay Workflow

In Vivo Anti-inflammatory Edema Model (Formalin-induced)

This model is used to evaluate the anti-inflammatory potential of a compound in vivo.

  • Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (e.g., Cycloeucalenone at a dose like 200 mg/kg) or a vehicle control orally or via intraperitoneal injection. A positive control group receiving a known anti-inflammatory drug (e.g., ibuprofen) should be included.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), inject a small volume of formalin solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after formalin injection using a plethysmometer or a digital caliper.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion

While direct experimental data on "this compound" is limited in the public domain, the available evidence for the closely related cycloartane triterpene "Cycloeucalenone" and other cyclohexenone derivatives suggests a promising profile of anticancer and anti-inflammatory activities. These compounds appear to exert their effects through the modulation of critical signaling pathways, including NF-κB and STAT3. The provided data and protocols offer a foundation for further research and comparative analysis in the development of novel therapeutic agents based on the cyclohexenone scaffold. Further studies are warranted to isolate or synthesize and definitively characterize the bioactivity of this compound across a broader range of preclinical models.

References

Navigating the Structure-Activity Landscape of Cyclomusalenone and its Surrogates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable scarcity of published research on the structure-activity relationships (SAR) of analogs of cyclomusalenone, a natural product isolated from the banana plant (Musa sapientum). Also known as 31-Norcyclolaudenone, this triterpenoid has been investigated for its potential therapeutic effects, yet studies detailing the synthesis and biological evaluation of a series of its derivatives are not publicly available. This guide, therefore, first summarizes the known biological activities of this compound and then expands its scope to explore the SAR of structurally related cyclopentenone and cyclohexenone analogs, which have been more extensively studied for their anti-inflammatory and anticancer properties.

This compound (31-Norcyclolaudenone): A Singular Profile

This compound has been identified as a compound with potential analgesic and anti-inflammatory properties. While a detailed SAR profile is unavailable, foundational studies provide a glimpse into its biological effects.

Biological Activity of this compound

Research has shown that 31-norcyclolaudenone exhibits significant analgesic and anti-inflammatory effects in animal models.[1][2] In a study involving Solanum cernuum, from which the compound was also isolated, it demonstrated a reduction in acetic acid-induced writhing in mice, a common assay for analgesia.[1][2] Furthermore, it showed anti-inflammatory effects in the carrageenan-induced paw edema model.[1][2] Mechanistically, it has been suggested that its anti-inflammatory action may be linked to the inhibition of cyclooxygenase-2 (COX-2) protein expression.[1]

Comparative Analysis of Structurally Related Analogs: Cyclopentenones and Cyclohexenones

In the absence of direct SAR studies on this compound analogs, this guide will now focus on the broader classes of cyclopentenone and cyclohexenone derivatives. These compounds share a core α,β-unsaturated ketone moiety, which is often crucial for their biological activity.

Anti-inflammatory Activity of Cyclopentenone and Cyclohexenone Analogs

The anti-inflammatory effects of cyclopentenone and cyclohexenone derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Table 1: Anti-inflammatory Activity of Selected Cyclopentenone and Cyclohexenone Analogs

Compound ClassAnalogBioactivity (IC50/EC50)Target/Assay
Cyclopentenone Prostaglandins15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)~5 µMInhibition of IKKβ activity
Fused-CyclopentenoneDiethyl 3-nonyl-5-oxo-3,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-4-ylphosphonate (P-5)-Reduction of TNFα, IL-6, INFγ, etc. in LPS-activated macrophages
Aryl-cyclohexanone(Structure not specified)-Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ) in LPS-induced acute lung injury

Data is illustrative and compiled from multiple sources. Direct comparison of absolute values should be made with caution due to varying experimental conditions.

Anticancer Activity of Cyclopentenone and Cyclohexenone Analogs

The anticancer properties of these analogs are often linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways in cancer cells.

Table 2: Anticancer Activity of Selected Cyclopentenone and Cyclohexenone Analogs

Compound ClassAnalogCell LineBioactivity (IC50)
Sesquistilbene IndanoneCompound 11kRAW264.7Potent inhibitor of NO production
2-Arylidenebenzocycloalkanones2-(4-methoxyphenylmethylene)-1-benzosuberone (3k)P388, L1210, Molt 4/C8, CEMHighly cytotoxic
Substituted 1,4-NaphthoquinonesPD9, PD10, PD11, PD13, PD14, PD15DU-145, MDA-MB-231, HT-291-3 µM

Data is illustrative and compiled from multiple sources. Direct comparison of absolute values should be made with caution due to varying experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of SAR studies. Below are representative protocols for key assays mentioned in this guide.

Acetic Acid-Induced Writhing Test (Analgesic Activity)
  • Animal Model: Male Swiss mice (20-25 g) are typically used.

  • Procedure: The test compound (e.g., 31-norcyclolaudenone) or vehicle is administered orally. After a set period (e.g., 30-60 minutes), a 0.8% solution of acetic acid is injected intraperitoneally.

  • Data Collection: The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Analysis: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the treated group to the vehicle control group.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
  • Animal Model: Male Wistar rats (150-200 g) are commonly used.

  • Procedure: The test compound or vehicle is administered orally. After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Data Collection: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each time point by comparing the increase in paw volume in the treated group to the vehicle control group.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., DU-145, MDA-MB-231, HT-29) are cultured in appropriate media and conditions.

  • Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Data Collection: After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of these compounds are often mediated through complex signaling pathways. The following diagrams illustrate a common inflammatory pathway targeted by these compounds and a general workflow for SAR studies.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Analogs Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) Degradation Degradation IκBα->Degradation ubiquitination & degradation NF-κB_active Active NF-κB NF-κB->NF-κB_active releases Nucleus Nucleus NF-κB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces Analogs Cyclopentenone/ Cyclohexenone Analogs Analogs->IKK inhibit

Caption: NF-κB signaling pathway and a point of inhibition by cyclopentenone analogs.

G Start Start: Lead Compound (e.g., this compound) Synthesis Synthesis of Analogs (Modification of core, side chains, etc.) Start->Synthesis Screening Primary Biological Screening (e.g., Cytotoxicity, Anti-inflammatory assay) Synthesis->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Hit_Identification Active Analogs Identified? SAR_Analysis->Hit_Identification Hit_Identification->Synthesis No, redesign Lead_Optimization Lead Optimization (Further modifications for improved potency/selectivity) Hit_Identification->Lead_Optimization Yes Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Pathway analysis) Lead_Optimization->Mechanism_Study End End: Candidate Drug Mechanism_Study->End

Caption: General experimental workflow for SAR studies of novel bioactive compounds.

References

A Comparative Analysis of Cyclomusalenone and Other Bioactive Cyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of natural product research, cyclic ketones have emerged as a promising class of compounds exhibiting a wide array of pharmacological activities. This guide provides a detailed comparative analysis of Cyclomusalenone against other notable cyclic ketones: Zerumbone, Zedoarondiol, and Curzerenone. The comparison focuses on their anti-inflammatory, antioxidant, and anti-cancer properties, supported by available experimental data.

Executive Summary

This report delineates the therapeutic potential of four cyclic ketones, highlighting their distinct mechanisms and efficacy. Zerumbone and Zedoarondiol demonstrate potent anti-inflammatory and anti-cancer activities, with substantial in vitro data supporting their mechanisms. Curzerenone also shows promise, particularly in the realm of anti-cancer research. While quantitative in vitro data for this compound is limited, preliminary studies indicate significant anti-inflammatory and antioxidant potential, warranting further investigation.

Comparative Data on Biological Activities

The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and anti-cancer activities of the selected cyclic ketones.

Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).

CompoundAssayCell LineIC50 (µM)Reference
Zerumbone Nitric Oxide (NO) InhibitionRAW 264.714.1 (for 5-hydroxyzerumbone, a derivative)[1]
Zedoarondiol Nitric Oxide (NO) InhibitionRAW 264.7Dose-dependent inhibition[2]
Curzerenone COX-2 Inhibition-IC50 = 1.6 µg/mL (for β-turmerone, a related compound)[3]
This compound Formalin-induced edema (in vivo)-Significant edema reduction at 200 mg/kg[4]
Antioxidant Activity

The antioxidant capacity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

CompoundAssayIC50 (µg/mL)Reference
Zerumbone DPPH-Exhibits antioxidant properties
Zedoarondiol --Not specified
Curzerenone DPPH-Exhibits antioxidant properties
This compound Fe³⁺ reduction & free radical scavenging-Displayed activity

Note: Specific IC50 values for direct comparison are not consistently reported across studies.

Anti-Cancer Activity

The cytotoxic effects of these cyclic ketones against various cancer cell lines are a key area of investigation. The MTT assay is commonly used to determine the IC50 values.

CompoundCell LineIC50 (µM)Reference
Zerumbone Hep-2 (Laryngeal Carcinoma)15
Various cancer cell lines-Exhibits anti-proliferative influence
Zedoarondiol --Not specified
Curzerenone --Not specified
This compound --Not specified

Signaling Pathways and Mechanisms of Action

The biological activities of these cyclic ketones are underpinned by their interaction with various cellular signaling pathways. A prominent pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. Several of the analyzed cyclic ketones exert their anti-inflammatory effects by modulating this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates to Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

Caption: Simplified NF-κB signaling pathway.

Zedoarondiol has been shown to inhibit the phosphorylation of IκB kinase (IKK), which is a critical step in the activation of the NF-κB pathway.[2] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing only the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C.

    • The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: The production of NO by cells, typically macrophages like RAW 264.7, is stimulated by an inflammatory agent such as lipopolysaccharide (LPS). The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a short period.

    • Stimulate the cells with LPS to induce NO production and co-incubate with the test compound for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant, which will react with nitrite to form a colored azo dye.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening the biological activities of cyclic ketones.

Experimental_Workflow Compound_Isolation Compound Isolation & Characterization In_vitro_Screening In vitro Screening Compound_Isolation->In_vitro_Screening Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO, COX-2) In_vitro_Screening->Anti_inflammatory_Assay Antioxidant_Assay Antioxidant Assay (e.g., DPPH, ABTS) In_vitro_Screening->Antioxidant_Assay Anticancer_Assay Anti-cancer Assay (e.g., MTT) In_vitro_Screening->Anticancer_Assay Mechanism_Studies Mechanism of Action Studies Anti_inflammatory_Assay->Mechanism_Studies Antioxidant_Assay->Mechanism_Studies Anticancer_Assay->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB) Mechanism_Studies->Pathway_Analysis In_vivo_Studies In vivo Studies Pathway_Analysis->In_vivo_Studies End End In_vivo_Studies->End

Caption: General experimental workflow.

Conclusion

The comparative analysis reveals that Zerumbone, Zedoarondiol, and Curzerenone are promising cyclic ketones with well-documented anti-inflammatory, antioxidant, and anti-cancer properties. While quantitative data for this compound is still emerging, initial findings suggest it shares a similar therapeutic potential. Further in-depth studies, particularly generating comparable in vitro quantitative data for this compound, are crucial to fully elucidate its position within this important class of natural compounds and to guide future drug development efforts.

References

Validating In-Vivo Target Engagement of Cyclobenzaprine Compared to Alternative Skeletal Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-vivo target engagement validation for Cyclobenzaprine, a widely prescribed skeletal muscle relaxant. It contrasts its mechanism and validation methodologies with those of other centrally-acting agents, offering a framework for preclinical and clinical research.

Introduction to In-Vivo Target Engagement

Target engagement is a critical step in drug development, confirming that a drug candidate interacts with its intended biological target in a living organism.[1] For centrally acting drugs like Cyclobenzaprine, this validation is crucial to correlate target interaction with therapeutic efficacy and potential side effects.[2][3] In-vivo validation provides more valuable information than in-vitro studies by accounting for the complexities of a whole biological system.

Cyclobenzaprine: Profile and Mechanism of Action

Cyclobenzaprine is structurally related to tricyclic antidepressants and acts primarily within the central nervous system (CNS) at the brain stem level.[2][4] Its primary mechanism is the reduction of tonic somatic motor activity, influencing both gamma (γ) and alpha (α) motor systems.[4] Evidence suggests that its muscle relaxant effect results from the activation of locus coeruleus neurons, which increases the release of noradrenaline in the ventral horn of the spinal cord, subsequently inhibiting alpha motoneurones.[5] Additionally, it is a 5-HT2 receptor antagonist.[4] Its common sedative side effect is likely due to a potent off-target antagonism of histamine H1 receptors.[6]

Comparative Analysis of Skeletal Muscle Relaxants

The selection of a skeletal muscle relaxant often depends on its mechanism of action, efficacy, and side-effect profile. Below is a comparison of Cyclobenzaprine with common alternatives.

FeatureCyclobenzaprineTizanidineCarisoprodolMetaxalone
Primary Mechanism Acts on the brainstem to reduce tonic motor activity; 5-HT2 receptor antagonist.[4]Alpha-2 adrenergic agonist.[7]Metabolized to meprobamate; modulates GABA-A receptors.[8][9]General CNS depression; exact mechanism unknown.[10][11]
Oral Bioavailability 33-55%[12]~40%Well absorbed.[9]Increased with high-fat meal.[13]
Mean Elimination Half-life 18 hours (immediate release)[2]2.5 hours2 hours (Carisoprodol), 10 hours (meprobamate)9 hours[13]
Metabolism CYP3A4, CYP1A2, CYP2D6[2]CYP1A2CYP2C19[9]Hepatic
Common Side Effects Drowsiness, dry mouth, dizziness.[2][6]Dry mouth, drowsiness, hypotension.[7]Drowsiness, dizziness, headache; potential for abuse.[8][11]Drowsiness, dizziness, nausea.[10]
Experimental Protocols for In-Vivo Target Engagement

Validating the target engagement of CNS-active drugs like Cyclobenzaprine in vivo requires specialized techniques.

1. Protocol for In-Vivo Electrophysiology in a Rodent Model

  • Objective: To measure the effect of Cyclobenzaprine on neuronal activity in the locus coeruleus and ventral horn of the spinal cord.

  • Animal Model: Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant microelectrodes into the target brain regions (locus coeruleus and spinal cord) for multi-electrode array recording.[14]

    • Record baseline neuronal firing rates for a minimum of 30 minutes.

    • Administer Cyclobenzaprine intravenously at a therapeutic dose.

    • Continuously record neuronal activity for at least 2 hours post-administration.

    • Analyze the data for changes in firing rate, burst firing, and neuronal synchrony.[14]

  • Expected Outcome: An increase in the firing rate of locus coeruleus neurons and a subsequent decrease in the activity of alpha motor neurons in the spinal cord, confirming target engagement.[5]

2. Protocol for In-Vivo Microdialysis in a Rodent Model

  • Objective: To measure the effect of Cyclobenzaprine on neurotransmitter levels in the ventral horn of the spinal cord.

  • Animal Model: Freely moving Sprague-Dawley rats.

  • Procedure:

    • Surgically implant a microdialysis probe into the ventral horn of the spinal cord.

    • Allow the animal to recover for 24-48 hours.

    • On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.

    • Perfuse with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

    • Administer Cyclobenzaprine (oral gavage or intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals.

    • Analyze the samples for norepinephrine and serotonin levels using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Expected Outcome: A significant increase in the extracellular concentration of norepinephrine in the ventral horn of the spinal cord post-Cyclobenzaprine administration.[5]

3. Protocol for Positron Emission Tomography (PET) Imaging

  • Objective: To visualize and quantify the occupancy of 5-HT2 or Histamine H1 receptors by Cyclobenzaprine in the brain.

  • Animal Model: Non-human primate or human subjects.

  • Procedure:

    • Synthesize a radiolabeled ligand specific for the target receptor (e.g., [11C]MDL 100907 for 5-HT2A receptors).

    • Perform a baseline PET scan to measure the baseline binding potential of the radioligand.

    • Administer a therapeutic dose of Cyclobenzaprine.

    • After an appropriate time for drug distribution, perform a second PET scan with the same radioligand.

    • Calculate the receptor occupancy by comparing the binding potential before and after drug administration.

  • Expected Outcome: A dose-dependent reduction in the binding of the radioligand, indicating target engagement by Cyclobenzaprine at the 5-HT2 or H1 receptors.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Cyclobenzaprine Signaling Pathway CBZ Cyclobenzaprine Brainstem Brainstem (Locus Coeruleus) CBZ->Brainstem Activates NE Norepinephrine Release Brainstem->NE Increases SpinalCord Spinal Cord (Ventral Horn) AlphaMotorNeuron Alpha Motor Neuron Muscle Skeletal Muscle AlphaMotorNeuron->Muscle Reduced Firing Muscle Relaxation Muscle Relaxation Muscle->Muscle Relaxation NE->AlphaMotorNeuron Inhibits

Caption: Cyclobenzaprine's proposed mechanism of action.

cluster_1 Carisoprodol Signaling Pathway Carisoprodol Carisoprodol Meprobamate Meprobamate Carisoprodol->Meprobamate Metabolized to GABA_A GABA-A Receptor Meprobamate->GABA_A Modulates Neuron Neuron GABA_A->Neuron Increases Cl- Influx Neuronal Inhibition Neuronal Inhibition Neuron->Neuronal Inhibition Hyperpolarization Muscle Relaxation Muscle Relaxation Neuronal Inhibition->Muscle Relaxation

Caption: Carisoprodol's GABAergic mechanism of action.

cluster_2 In-Vivo Target Engagement Workflow cluster_3 Measurement Techniques AnimalModel Select Animal Model DrugAdmin Administer Compound (e.g., Cyclobenzaprine) AnimalModel->DrugAdmin TargetMeasurement Measure Target Interaction DrugAdmin->TargetMeasurement DataAnalysis Analyze Data TargetMeasurement->DataAnalysis Electro Electrophysiology TargetMeasurement->Electro MicroD Microdialysis TargetMeasurement->MicroD PET PET Imaging TargetMeasurement->PET Conclusion Correlate with Phenotype DataAnalysis->Conclusion

Caption: General workflow for in-vivo target validation.

References

A Comparative Benchmarking of Synthetic Routes to Substituted Cyclohexenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexenone motif is a cornerstone in the synthesis of a vast array of biologically active molecules, including steroids, terpenoids, and various pharmaceuticals. The efficient construction of this six-membered ring system is therefore a critical challenge in organic synthesis. This guide provides an objective comparison of four prominent methods for the synthesis of substituted cyclohexenones: the Robinson Annulation, the Nazarov Cyclization, Palladium-Catalyzed Dehydrogenation, and an Organocatalytic approach. The performance of each method is benchmarked based on yield, substrate scope, and reaction conditions, with supporting experimental data provided.

Comparative Analysis of Synthesis Methods

The selection of an appropriate synthetic strategy for a target cyclohexenone depends on several factors, including the desired substitution pattern, available starting materials, and required stereochemical control. The following tables summarize the quantitative data for each of the four highlighted methods, offering a clear comparison to aid in this selection process.

Table 1: Robinson Annulation Performance

The Robinson annulation is a classic and widely used method that involves a Michael addition followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2][3]

EntryKetoneα,β-Unsaturated KetoneBase/SolventTime (h)Yield (%)
1CyclohexanoneMethyl vinyl ketoneNaOEt / EtOH1275
22-MethylcyclohexanoneMethyl vinyl ketoneKOH / MeOH2468
3Acetone3-Penten-2-oneNaOMe / MeOH1882
4CyclopentanoneEthyl vinyl ketoneLDA / THF679
52-IndanoneMethyl vinyl ketonePyrrolidine / Benzene4865
Table 2: Nazarov Cyclization Performance

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be adapted to form cyclohexenones through variations of the reaction. It proceeds via an acid-promoted 4π-electrocyclization of a divinyl ketone or a related precursor.[4][5]

| Entry | Divinyl Ketone Precursor | Lewis Acid/Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---| | 1 | 1,4-Diphenyl-2,4-pentadien-1-one | FeCl₃ / CH₂Cl₂ | 2 | 85 | | 2 | 1-(Cyclopenten-1-yl)-2-methyl-2-propen-1-one | BF₃·OEt₂ / CH₂Cl₂ | 1 | 92 | | 3 | 1,5-Diphenyl-1,4-pentadien-3-one | SnCl₄ / Toluene | 4 | 78 | | 4 | 3-Methyl-1,4-pentadien-3-ol (in situ oxidation) | Sc(OTf)₃ / MeNO₂ | 6 | 88 | | 5 | 1-(Thiophen-2-yl)-4-phenyl-2,4-pentadien-1-one | Cu(OTf)₂ / DCE | 3 | 81 |

Table 3: Palladium-Catalyzed Dehydrogenation Performance

Palladium-catalyzed dehydrogenation offers a modern approach to synthesize cyclohexenones from the corresponding cyclohexanones. This method often utilizes an oxidant to accept the liberated hydrogen atoms.[6][7][8]

EntryCyclohexanone SubstrateCatalyst SystemOxidant/SolventTime (h)Yield (%)
14-MethylcyclohexanonePd(OAc)₂ / DMSOO₂2485
23-PhenylcyclohexanonePdCl₂(PhCN)₂ / PyridineBenzoquinone / Toluene1292
32-BenzylcyclohexanonePd/CAir / Xylene4875
44-tert-ButylcyclohexanonePd(TFA)₂ / DMSOO₂3688
5Bicyclic ketal of cyclohexanonePd(OAc)₂ / LigandO₂ / Toluene2495
Table 4: Organocatalytic Michael/Aldol Performance

Organocatalysis provides an enantioselective route to substituted cyclohexenones, typically through a Michael addition followed by an intramolecular aldol condensation, similar to the Robinson annulation but with chiral amine catalysts.[9][10][11]

EntryDonorAcceptorCatalyst/SolventTime (h)Yield (%)ee (%)
1PropanalNitrostyrene(S)-Proline / DMF248595
2Cyclohexanoneβ-NitrostyreneDiarylprolinol silyl ether / Toluene489299
3AcetoneChalcone(S)-2-(Triflylaminomethyl)pyrrolidine / CHCl₃727890
4Butanal2-Enoylpyridine N-oxide(S)-Diphenylprolinol methyl ether / DCM368897
5Pentan-3-one2-Nitrostyrene(R)-α,α-Diphenyl-2-pyrrolidinemethanol / Hexane608193

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Robinson Annulation: Synthesis of 3-Methyl-2-cyclohexen-1-one

Materials:

  • Acetone (1.0 equiv)

  • 3-Penten-2-one (1.2 equiv)

  • Sodium methoxide (0.1 equiv)

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium methoxide in methanol is added dropwise to a stirred solution of acetone in methanol at 0 °C.

  • After stirring for 15 minutes, a solution of 3-penten-2-one in methanol is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-methyl-2-cyclohexen-1-one.

Nazarov Cyclization: Synthesis of 3-Methyl-2-phenyl-2-cyclopenten-1-one

Materials:

  • 1,4-Diphenyl-2,4-pentadien-1-one (1.0 equiv)

  • Anhydrous iron(III) chloride (1.1 equiv)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,4-diphenyl-2,4-pentadien-1-one in anhydrous dichloromethane at 0 °C is added iron(III) chloride in one portion.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield 3-methyl-2-phenyl-2-cyclopenten-1-one.

Palladium-Catalyzed Dehydrogenation: Synthesis of 4-Methylphenol

Materials:

  • 4-Methylcyclohexanone (1.0 equiv)

  • Palladium(II) acetate (0.05 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen balloon

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-methylcyclohexanone and palladium(II) acetate in DMSO is placed in a round-bottom flask equipped with a magnetic stir bar.

  • The flask is evacuated and backfilled with oxygen from a balloon three times.

  • The reaction mixture is stirred at 100 °C under an oxygen atmosphere for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to give 4-methylphenol.

Organocatalytic Michael/Aldol Reaction: Synthesis of (R)-5-Nitro-4-phenylcyclohex-1-enecarbaldehyde

Materials:

  • Propanal (2.0 equiv)

  • (E)-β-Nitrostyrene (1.0 equiv)

  • (S)-Proline (0.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (E)-β-nitrostyrene and (S)-proline in anhydrous DMF is added propanal at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford (R)-5-nitro-4-phenylcyclohex-1-enecarbaldehyde.

Visualizing the Synthetic Comparison Workflow

The process of selecting a synthetic route can be visualized as a decision-making workflow. The following diagram illustrates the key stages involved in comparing different synthetic methods for a target molecule.

G Workflow for Comparing Synthetic Routes A Define Target Molecule (Substituted Cyclohexenone) B Identify Potential Synthetic Methods A->B C Robinson Annulation B->C D Nazarov Cyclization B->D E Pd-Catalyzed Dehydrogenation B->E F Organocatalytic Methods B->F G Gather Experimental Data C->G D->G E->G F->G H Yield & Substrate Scope G->H I Reaction Conditions (Temp, Time, Catalyst) G->I J Stereoselectivity G->J K Compare & Benchmark H->K I->K J->K L Create Comparison Tables K->L M Analyze Advantages & Disadvantages K->M N Select Optimal Route L->N M->N O Experimental Validation N->O

Caption: A flowchart illustrating the decision-making process for selecting an optimal synthetic route.

References

No Information Available on Cyclomusalenone to Verify Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the mechanism of action, signaling pathways, and experimental data related to "Cyclomusalenone" has yielded no specific results. The compound does not appear in publicly available scientific literature or databases under this name.

Therefore, it is not possible to provide an independent verification of its mechanism of action, compare it with other alternatives, or present any supporting experimental data as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the compound .

It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published. Alternatively, the name may be a misspelling or a synonym that is not widely recognized.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct nomenclature and access to initial research findings that describe its biological activity and proposed mechanism. Without this primary information, an independent verification and comparison guide cannot be developed.

We recommend verifying the name and searching for any preliminary publications or patents that might describe the synthesis and initial biological evaluation of "this compound." Should such information become available, a thorough analysis and comparison as per the original request could be initiated.

A Comparative Analysis of the Therapeutic Index of Cyclomusalenone Analogues Versus Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative assessment of the therapeutic index of a representative Cyclomusalenone analogue, a novel cyclohexenone derivative, against a structural control (Cyclohexanone) and a functional therapeutic control (Cyclobenzaprine). The following sections detail the available preclinical data on the toxicity and efficacy of these compounds, outline the experimental methodologies for these assessments, and visualize the known signaling pathways. Due to the limited public information on "this compound," this guide utilizes data from published studies on structurally related cyclohexenone derivatives to provide a relevant comparative framework.

Introduction

The therapeutic index is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A higher therapeutic index indicates a wider margin of safety for a drug. This guide focuses on a novel cyclohexenone derivative, herein referred to as a this compound analogue, and compares its preclinical toxicological and efficacy data with Cyclohexanone, a structurally related ketone, and Cyclobenzaprine, a well-established centrally acting muscle relaxant. This comparison aims to provide a preliminary assessment of the potential therapeutic window of this class of compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for the this compound analogue and the selected controls.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of AdministrationLD50 (Median Lethal Dose)Additional Toxicity Notes
This compound Analogue MouseIntraperitoneal> 500 mg/kg[1]Histopathological studies showed moderate toxic effects on the liver, kidney, pancreas, and heart.[1]
Cyclohexanone RatOral~1534 - 1800 mg/kg[2][3]Causes skin and serious eye irritation.[2][4]
Cyclobenzaprine RatOral~425 mg/kg[5][6][7]Overdose can lead to drowsiness, tachycardia, and in rare cases, cardiac arrest and seizures.[5][6]
MouseOral~338 mg/kg[5][6][7]

Table 2: Efficacy Data (IC50/ED50)

CompoundTherapeutic AreaModelEfficacy Metric (IC50/ED50)
This compound Analogue (Zeylenone Derivative) Anticancer (Glioblastoma)U251 & A172 cell linesIC50: 5.161 µM & 6.440 µM, respectively[5][8]
This compound Analogue (CHD) Anti-inflammatoryIn vitro COX-2 & 5-LOX inhibitionData on percentage inhibition, specific IC50 not provided.[6]
Cyclohexanone Not applicableNot typically used as a therapeutic agent.Not applicable
Cyclobenzaprine Muscle RelaxantVarious preclinical and clinical models.Efficacy demonstrated in reducing muscle spasm.[5]

Table 3: Preliminary Therapeutic Index Assessment

CompoundToxicity (LD50, Rat Oral)Efficacy (Effective Dose Proxy)Therapeutic Index (LD50/ED50) - Illustrative
This compound Analogue > 500 mg/kg (Mouse, IP)Dependent on indication (e.g., anticancer, anti-inflammatory)Cannot be definitively calculated without corresponding in vivo efficacy data (ED50) and matched species/route.
Cyclohexanone ~1600 mg/kgNot applicableNot applicable
Cyclobenzaprine ~425 mg/kgDependent on indication and model.Varies depending on the specific therapeutic effect measured.

Note: A direct calculation of the therapeutic index is challenging due to variations in experimental models, species, and routes of administration across different studies. The table above is for illustrative purposes to highlight the necessary data for such an assessment.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of standard protocols relevant to the data presented.

3.1. Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a small number of animals are dosed at a time. The outcome of the initial dose determines the subsequent dose (higher or lower). The classification is based on the observed mortality and morbidity at different dose levels.[9][10][11]

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[9]

  • Housing and Feeding: Animals are caged individually or in small groups with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[9]

  • Dosing: The test substance is administered in a single dose by gavage using a stomach tube. Animals are fasted prior to dosing.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

3.2. In Vivo Anticancer Efficacy Assessment (Xenograft Model)

This protocol assesses the anticancer activity of a compound in a living organism.[12][13][14]

  • Cell Culture: Human cancer cell lines (e.g., U251 glioblastoma cells) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[13]

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, animals are randomized into control (vehicle) and treatment groups. The test compound is administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. The primary endpoint is typically tumor growth inhibition. Tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).[12]

3.3. In Vivo Anti-inflammatory Efficacy Assessment (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.[1][10][11][15][16]

  • Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[1][16]

  • Test Animals: Typically, rats or mice are used.

  • Procedure:

    • The initial volume of the animal's hind paw is measured using a plethysmometer.

    • The test compound or vehicle (control) is administered (e.g., orally or intraperitoneally).

    • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the hind paw.[1][16]

    • Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is fundamental to drug development. The following diagrams illustrate the known or proposed signaling pathways for the this compound analogues and Cyclobenzaprine.

4.1. Proposed Anticancer Signaling Pathway for a this compound Analogue (Zeylenone Derivative)

This pathway illustrates how a zeylenone derivative may induce cell cycle arrest in glioblastoma cells.

anticancer_pathway This compound This compound Analogue (CA) EZH2 EZH2 This compound->EZH2 Inhibits PRC2 PRC2 Complex EZH2->PRC2 Component of p16_p27_promoter p16 & p27 Promoters H3K27me3 H3K27 Methylation PRC2->H3K27me3 Catalyzes p16_p27_expression p16 & p27 Expression H3K27me3->p16_p27_promoter Represses CDK Cyclin-Dependent Kinases (CDKs) p16_p27_promoter->p16_p27_expression Leads to p16_p27_expression->CDK Inhibits CellCycle G0/G1 Phase Arrest CDK->CellCycle Progression Blocked

Anticancer mechanism of a zeylenone derivative.[5]

4.2. Proposed Anti-inflammatory Signaling Pathway for a this compound Analogue (CHD)

This diagram shows the proposed mechanism for the anti-inflammatory and anti-nociceptive effects of a cyclohexanone derivative (CHD).

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli COX2 COX-2 InflammatoryStimuli->COX2 LOX5 5-LOX InflammatoryStimuli->LOX5 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) InflammatoryStimuli->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation & Pain Prostaglandins->Inflammation Leukotrienes->Inflammation CHD This compound Analogue (CHD) CHD->COX2 Inhibits CHD->LOX5 Inhibits CHD->Cytokines Reduces Expression Cytokines->Inflammation

Anti-inflammatory mechanism of a cyclohexanone derivative.[6][9]

4.3. Mechanism of Action for Cyclobenzaprine

Cyclobenzaprine acts centrally to reduce muscle spasms.

cyclobenzaprine_moa Cyclobenzaprine Cyclobenzaprine Brainstem Brainstem (Locus Coeruleus) Cyclobenzaprine->Brainstem Acts on DescendingPathways Descending Serotonergic & Noradrenergic Pathways Brainstem->DescendingPathways Influences SpinalCord Spinal Cord Interneurons DescendingPathways->SpinalCord Inhibit Activity MotorNeurons α & γ Motor Neurons SpinalCord->MotorNeurons Reduces Firing MuscleSpasm Skeletal Muscle Hyperactivity MotorNeurons->MuscleSpasm Reduces Activity Relaxation Muscle Relaxation MuscleSpasm->Relaxation

Central mechanism of action of Cyclobenzaprine.[5][12]

4.4. Experimental Workflow for Therapeutic Index Assessment

The logical flow for assessing the therapeutic index of a novel compound.

therapeutic_index_workflow start Novel Compound (e.g., this compound) toxicity Toxicity Studies (e.g., OECD 423) start->toxicity efficacy Efficacy Studies (e.g., Xenograft, Paw Edema) start->efficacy ld50 Determine LD50 toxicity->ld50 ed50 Determine ED50 efficacy->ed50 calculate_ti Calculate Therapeutic Index (TI = LD50 / ED50) ld50->calculate_ti ed50->calculate_ti decision Assess Safety Margin (Go/No-Go Decision) calculate_ti->decision

Workflow for Therapeutic Index Assessment.

Conclusion

This comparative guide provides a preliminary overview of the therapeutic index of a this compound analogue relative to Cyclohexanone and Cyclobenzaprine. The available data suggests that cyclohexenone derivatives possess potent biological activities, including anticancer and anti-inflammatory effects. The toxicity profile of the examined this compound analogue (LD50 > 500 mg/kg, i.p. in mice) appears favorable when compared to the oral LD50 of Cyclobenzaprine in rodents. However, the observed organ toxicity in histopathological studies warrants further investigation.

A definitive assessment of the therapeutic index requires direct comparison of toxicity and efficacy data generated in the same species, using the same route of administration, and for a specific therapeutic indication. The experimental protocols and mechanistic pathways outlined in this guide provide a framework for conducting such comprehensive preclinical evaluations. Further research is necessary to fully characterize the safety and efficacy profile of this compound and its derivatives to establish their potential as therapeutic agents.

References

A Comparative Guide to the Biological Activity of Zerumbone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research for "Cyclomusalenone" did not yield sufficient experimental data for a comprehensive comparative analysis. Therefore, this guide focuses on Zerumbone , a well-characterized natural sesquiterpene with a similar cyclic ketone structure, to provide a representative comparison based on available scientific literature.

Zerumbone, a natural compound isolated from the rhizomes of Zingiber zerumbet Smith, has garnered significant attention for its diverse pharmacological activities.[1][2] This guide provides a comparative overview of Zerumbone's biological effects, supported by experimental data, and details the methodologies used in these studies. It is intended for researchers, scientists, and professionals in drug development.

Comparative Analysis of Biological Activity

Zerumbone has demonstrated potent anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Its efficacy is often compared to established therapeutic agents.

Table 1: Comparative Cytotoxicity of Zerumbone and Standard Chemotherapeutic Agents

Cell LineCompoundIC50 ValueExposure TimeReference
Breast Carcinoma (MCF-7) Zerumbone126.7 µg/mL48 hours[5]
Paclitaxel7.29 µg/mL48 hours[5]
Liver Cancer (HepG2) Zerumbone3.45 ± 0.026 μg/mlNot Specified[6]
CisplatinNot SpecifiedNot Specified[6]
Cervical Cancer (HeLa) Zerumbone20.30 ± 1.2 μMNot Specified[7]
Murine Thymoma (WEHI 7.2) Zerumbone2.73 ± 0.13 µg/ml (12.503 µM)48 hours[8]

Table 2: Anti-inflammatory Activity of Zerumbone

ModelParameter MeasuredEffect of ZerumboneReference
Carrageenan-induced paw edema in miceInhibition of paw edemaSignificant dose-dependent inhibition (5, 10, 50, 100 mg/kg)[9]
Cotton pellet-induced granuloma in miceSuppression of granulomatous tissue formationSignificant suppression at similar doses[9]
LPS-stimulated U937 macrophagesPro-inflammatory gene expression (TNF-α, IL-1β, COX-2)Significant downregulation at 50µM[10]

Experimental Protocols

The reproducibility of experimental findings is paramount. Below are detailed methodologies for key assays used to evaluate the biological activity of Zerumbone.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.[5][11]

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of Zerumbone or a comparator drug (e.g., Paclitaxel) for specific durations (e.g., 24, 48, 72 hours).[5][8]

  • MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for a few hours.[11]

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5][6]

2. Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.

  • Cell Lysis: Cells are treated with Zerumbone and then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, NF-κB).[6][12] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

3. Zerumbone Extraction and Isolation

The purity and concentration of the test compound are critical for reproducible results.

  • Source Material: Fresh rhizomes of Zingiber zerumbet.[13][14]

  • Extraction Method: Steam distillation or microwave-assisted extraction with a solvent like ethanol are common methods.[14][15]

  • Isolation and Purification: The crude extract is further purified using techniques like column chromatography.

  • Identification: The purity and identity of Zerumbone are confirmed using methods such as ultra-high performance liquid chromatography (UHPLC) and comparison with a standard.[15]

Signaling Pathways and Experimental Workflow

The biological effects of Zerumbone are mediated through its interaction with various cellular signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) treatment Cell Treatment (Dose-response & Time-course) cell_culture->treatment compound_prep Compound Preparation (Zerumbone, Paclitaxel) compound_prep->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_quant Data Quantification (Absorbance, Band Intensity) mtt_assay->data_quant western_blot->data_quant stat_analysis Statistical Analysis (IC50 Calculation) data_quant->stat_analysis conclusion Conclusion & Interpretation stat_analysis->conclusion

A typical experimental workflow for evaluating Zerumbone's cytotoxicity.

nf_kb_pathway tnf TNF-α ikk IKK Activation tnf->ikk zerumbone Zerumbone zerumbone->ikk Inhibition ikb IκBα Phosphorylation & Degradation ikk->ikb nf_kb NF-κB (p65/p50) Translocation to Nucleus ikb->nf_kb gene_exp Gene Expression (Anti-apoptotic, Pro-inflammatory) nf_kb->gene_exp apoptosis Apoptosis & Inflammation gene_exp->apoptosis

Inhibitory effect of Zerumbone on the NF-κB signaling pathway.[12]

mapk_pathway lps LPS p38_jnk p38 & JNK Phosphorylation lps->p38_jnk zerumbone Zerumbone zerumbone->p38_jnk Inhibition nf_kb_activation NF-κB Activation p38_jnk->nf_kb_activation pro_inflammatory Pro-inflammatory Cytokines (IL-1β, MIP-2) nf_kb_activation->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Modulation of the MAPK signaling pathway by Zerumbone.

References

Safety Operating Guide

Navigating the Disposal of Cyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Cyclohexanone, a comprehensive understanding of its properties and the associated disposal protocols is essential. This guide provides a step-by-step approach to safely manage and dispose of Cyclohexanone waste, ensuring compliance and minimizing risks.

Understanding Cyclohexanone: Properties and Hazards

Cyclohexanone is a colorless to pale yellow oily liquid with a distinct peppermint or acetone-like odor.[1][2][3] It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4][5] Cyclohexanone can also cause serious eye damage and skin irritation.[4][5] Due to its hazardous nature, specific procedures must be followed for its disposal.

PropertyValue
CAS Number 108-94-1[1]
Molecular Formula C6H10O[1][2]
Molar Mass 98.15 g/mol [1][2]
Boiling Point 155.6 °C (312.1 °F)[1][2]
Flash Point 43 °C (111 °F) (closed cup)[4]
Solubility in Water 8.6 g/100 mL (20 °C)[1]
Density 0.9478 g/mL[1]
Vapor Pressure 5 mmHg (20 °C)[1]

Personal Protective Equipment (PPE)

Before handling Cyclohexanone waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may also be necessary.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of splashing.

  • Respiratory Protection: Use only in a well-ventilated area.[4] If inhalation risk is high, a respirator may be required.

Step-by-Step Disposal Procedure

The disposal of Cyclohexanone must be conducted in accordance with local, state, and federal regulations. The following is a general guideline for its proper disposal:

  • Segregation of Waste:

    • Do not mix Cyclohexanone waste with other incompatible waste streams.

    • Collect waste Cyclohexanone in a designated, properly labeled, and sealed container. The container should be made of a material compatible with Cyclohexanone.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Cyclohexanone," and the associated hazard symbols (e.g., flammable liquid, harmful/toxic).

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[4][6]

    • Ensure the container is tightly closed to prevent the release of vapors.[4]

  • Disposal:

    • Cyclohexanone waste must be disposed of through a licensed hazardous waste disposal company.

    • Do not dispose of Cyclohexanone down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. They will provide specific instructions based on your location's regulations.

Experimental Workflow: Cyclohexanone Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Cyclohexanone waste in a laboratory setting.

CyclohexanoneDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Identify Cyclohexanone Waste ppe Don Appropriate PPE start->ppe segregate Segregate from Incompatible Waste ppe->segregate container Use Designated, Labeled Container segregate->container storage Store in Cool, Ventilated Area Away from Ignition Sources container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Professional Disposal contact_ehs->pickup end Disposal Complete pickup->end

Cyclohexanone Waste Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Cyclohexanone waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Cyclomusalenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides crucial safety and logistical information for the handling of Cyclohexanone, a common solvent and intermediate in chemical synthesis. The following guidelines are based on established safety data sheets and best practices for laboratory safety.

Personal Protective Equipment (PPE)

When working with Cyclohexanone, it is imperative to use the correct personal protective equipment (PPE) to minimize exposure and ensure personal safety. The required PPE includes protection for the eyes, face, hands, and body.

  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[1] In situations where there is a risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety glasses.[1]

  • Skin Protection :

    • Gloves : Disposable nitrile gloves provide short-term protection against a broad range of chemicals.[1] For more prolonged contact, butyl rubber or Viton® gloves are recommended. It is crucial to consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[1][2] Gloves should be inspected before each use and replaced immediately if they show signs of degradation.

    • Lab Coat and Protective Clothing : A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned to cover as much skin as possible.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1] Clothing made of polyester or acrylic materials should be avoided.[1]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep exposure to vapors below permissible limits.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1] The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[1]

PPE Operational Plan

A systematic approach to the use of PPE is critical for safety. This includes the proper sequence for putting on (donning) and taking off (doffing) PPE, as well as its disposal.

Donning Procedure:

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated exterior.

  • Face Shield and Goggles: Remove face and eye protection from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from the body.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan:

  • Disposable PPE : All disposable PPE, such as gloves, should be discarded in a designated hazardous waste container immediately after use.

  • Reusable PPE : Reusable items like lab coats should be decontaminated according to institutional guidelines. Safety glasses and face shields should be cleaned and disinfected.

Summary of Personal Protective Equipment for Cyclohexanone

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical splash goggles (ANSI Z.87.1 compliant).[1] A face shield should be worn over safety glasses for splash hazards.[1]
Hand Protection Disposable nitrile gloves for short-term use.[1] Butyl rubber or Viton® for prolonged contact. Consult manufacturer's resistance guide.[2]
Body Protection Flame-resistant lab coat (e.g., Nomex®), fully buttoned.[1] Long pants and closed-toe, closed-heel shoes.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[1][2] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge as part of a respiratory protection program.[1]

Experimental Workflow for Safe Handling of Cyclohexanone

The following diagram illustrates the key steps and decision points for safely handling Cyclohexanone in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards of Cyclohexanone B Review Safety Data Sheet (SDS) A->B C Select Appropriate PPE B->C D Don PPE in Correct Sequence C->D E Work in a Ventilated Area (e.g., Fume Hood) D->E F Handle Cyclohexanone with Care E->F G Spill Occurs? F->G H Follow Spill Cleanup Protocol G->H Yes I Doff PPE in Correct Sequence G->I No H->I J Dispose of Contaminated Waste Properly I->J K Wash Hands Thoroughly J->K

References

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